molecular formula C29H41NO6 B1163457 Stachartin C CAS No. 1978388-56-5

Stachartin C

货号: B1163457
CAS 编号: 1978388-56-5
分子量: 499.6 g/mol
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stachartin C is a useful research compound. Its molecular formula is C29H41NO6 and its molecular weight is 499.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23?,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMAZXFGSTHBM-NDVPSALTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Stachartin C: An Uncharted Territory in Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that "Stachartin C" is not a recognized or characterized secondary metabolite derived from the fungus Stachybotrys chartarum or any other known organism. Extensive searches for its discovery, origin, chemical structure, and biological activity have yielded no specific data. This suggests that "this compound" may be a misnomer, a yet-to-be-published discovery, or a compound known by an alternative name that is not indexed in current scientific databases.

Stachybotrys chartarum, colloquially known as black mold, is a well-documented producer of a diverse and potent arsenal (B13267) of secondary metabolites.[1][2][3] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including potent toxicity and potential therapeutic applications.[1][4] The major classes of secondary metabolites isolated from S. chartarum include trichothecenes, atranones, and phenylspirodrimanes.

While the initial query for "this compound" did not provide direct results, a single study on the secondary metabolite profiles of different Stachybotrys strains briefly mentions "St C" in a figure illustrating the relative abundance of various metabolites. However, this reference lacks any accompanying structural elucidation, quantitative data, or detailed experimental protocols, making it impossible to definitively identify or characterize "this compound."

Without a confirmed structure or biological data for "this compound," a detailed technical guide on its core aspects cannot be constructed. The following sections outline the general methodologies and approaches that would be employed in the discovery and characterization of a novel secondary metabolite from S. chartarum, which would be applicable if "this compound" were to be identified in the future.

General Experimental Protocols for the Discovery and Characterization of Fungal Metabolites

The isolation and characterization of a novel secondary metabolite like the hypothetical "this compound" would typically follow a standardized workflow in natural product chemistry.

Fungal Cultivation and Extraction

The process would begin with the cultivation of Stachybotrys chartarum on a suitable growth medium to encourage the production of secondary metabolites.

Table 1: Hypothetical Fungal Cultivation and Extraction Parameters

ParameterDescription
Fungal Strain Stachybotrys chartarum (specific strain to be documented)
Growth Medium Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar
Incubation Time 14-21 days
Temperature 25°C
Extraction Solvent Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol
Extraction Method Liquid-liquid extraction or solid-phase extraction
Chromatographic Separation and Purification

The crude extract obtained from the fungal culture is a complex mixture of compounds. High-Performance Liquid Chromatography (HPLC) is a key technique used to separate and purify individual metabolites.

Table 2: Hypothetical HPLC Parameters for Purification

ParameterDescription
Column C18 reverse-phase column
Mobile Phase A gradient of water and acetonitrile (B52724) or methanol
Detection UV-Vis Diode Array Detector (DAD) and/or Mass Spectrometry (MS)
Fraction Collection Automated fraction collector based on UV absorbance or mass detection
Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 3: Spectroscopic and Spectrometric Techniques for Structure Elucidation

TechniqueInformation Obtained
Mass Spectrometry (MS) Molecular weight and elemental formula
Nuclear Magnetic Resonance (NMR)
   ¹H NMRNumber and type of protons, connectivity
   ¹³C NMRNumber and type of carbon atoms
   2D NMR (COSY, HSQC, HMBC)Detailed connectivity and stereochemistry
Infrared (IR) Spectroscopy Presence of specific functional groups
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems

Visualization of a Hypothetical Discovery Workflow

The logical flow from fungal culture to a characterized compound can be visualized as follows:

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation cluster_characterization Characterization Culture Stachybotrys chartarum Culture Extraction Solvent Extraction Culture->Extraction HPLC HPLC Separation Extraction->HPLC Spectroscopy Spectroscopic Analysis (NMR, MS) HPLC->Spectroscopy PureCompound Pure 'this compound' Spectroscopy->PureCompound signaling_pathway StachartinC This compound CellSurfaceReceptor Cell Surface Receptor StachartinC->CellSurfaceReceptor Binds Caspase8 Caspase-8 Activation CellSurfaceReceptor->Caspase8 BID BID Cleavage Caspase8->BID Caspase3 Caspase-3 Activation (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion BID->Mitochondrion Induces CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Stachartin C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jiangmen, Guangdong – December 2, 2025 – While the complete enzymatic journey to Stachartin C, a complex meroterpenoid from the fungus Stachybotrys chartarum, remains to be fully elucidated in published literature, a detailed analysis of its chemical architecture allows for the construction of a scientifically grounded, putative biosynthetic pathway. This guide provides an in-depth look at the likely molecular precursors, key enzymatic steps, and the genetic machinery anticipated to be involved in the assembly of this intricate natural product. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of fungal secondary metabolites.

This compound is a fascinating hybrid molecule, showcasing nature's ability to combine building blocks from disparate metabolic pathways. Its structure suggests a convergent biosynthesis from three primary precursors: a tetracyclic diterpenoid core, a polyketide-derived aromatic moiety, and the branched-chain amino acid L-valine.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process orchestrated by a series of specialized enzymes, likely encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Stachybotrys chartarum. The proposed pathway can be dissected into three main stages:

  • Formation of the Diterpenoid Core: The pathway is believed to commence with the cyclization of geranylgeranyl pyrophosphate (GGPP), a common C20 isoprenoid precursor, to form a tetracyclic diterpene scaffold. This reaction is catalyzed by a diterpene cyclase.

  • Synthesis of the Polyketide-Amino Acid Moiety: Concurrently, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme is proposed to assemble the aromatic lactam portion of this compound. This process would involve the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then fused with L-valine.

  • Assembly and Tailoring of the Final Molecule: The diterpenoid and polyketide-amino acid intermediates are then likely joined, followed by a series of post-assembly modifications, including oxidations and rearrangements, to yield the final, biologically active this compound molecule. These tailoring steps are typically carried out by enzymes such as cytochrome P450 monooxygenases and oxidoreductases.

A visual representation of this proposed pathway is provided below.

This compound Putative Biosynthetic Pathway cluster_terpenoid Diterpenoid Pathway cluster_pks_nrps PKS-NRPS Pathway cluster_assembly Assembly and Tailoring GGPP GGPP Tetracyclic Diterpene Core Tetracyclic Diterpene Core GGPP->Tetracyclic Diterpene Core Diterpene Cyclase This compound Precursor This compound Precursor Tetracyclic Diterpene Core->this compound Precursor Coupling Enzyme Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide-Valine Intermediate Polyketide-Valine Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide-Valine Intermediate PKS L-Valine L-Valine L-Valine->Polyketide-Valine Intermediate NRPS Polyketide-Valine Intermediate->this compound Precursor This compound This compound This compound Precursor->this compound Tailoring Enzymes (e.g., P450s, Oxidases)

A putative biosynthetic pathway for this compound.

Data Presentation

Currently, there is no specific quantitative data available in the public domain regarding the biosynthetic pathway of this compound. However, studies on the production of other secondary metabolites in Stachybotrys chartarum, such as phenylspirodrimanes and atranones, provide a framework for the types of quantitative analyses that would be relevant.[1][2]

ParameterTypical Range for S. chartarum MetabolitesRelevance to this compound Biosynthesis
Precursor Incorporation RateVaries (e.g., 1-15%)Isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹⁵N-valine) could be used to trace their incorporation into the this compound molecule, confirming the proposed building blocks.
Enzyme Kinetic Constants (Km, kcat)Not available for specific enzymesIn vitro assays with purified enzymes (e.g., diterpene cyclase, PKS-NRPS) would be necessary to determine their substrate specificity and catalytic efficiency.
Gene Expression Levels (qPCR)Varies based on culture conditionsTranscriptional analysis of the putative this compound biosynthetic gene cluster under different growth conditions could reveal regulatory patterns.
Metabolite Titer (mg/L)Can range from <1 to >100 mg/LOptimization of culture conditions could lead to increased production of this compound for further study and potential applications.

Experimental Protocols

While protocols specific to this compound are not yet published, the following established methodologies are central to elucidating fungal natural product biosynthetic pathways and would be directly applicable.

1. Heterologous Expression of the Biosynthetic Gene Cluster

This technique is crucial for confirming the function of a putative biosynthetic gene cluster.

  • Objective: To express the candidate this compound biosynthetic gene cluster in a well-characterized fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) to observe the production of this compound or its intermediates.

  • Methodology:

    • Gene Cluster Identification: The genome of S. chartarum is analyzed to identify a putative this compound biosynthetic gene cluster, typically containing genes for a diterpene cyclase, a PKS-NRPS, and tailoring enzymes.

    • Cloning: The identified gene cluster is cloned into a fungal expression vector. This can be achieved through PCR amplification and Gibson assembly or via transformation-associated recombination (TAR) in yeast.

    • Transformation: The expression vector is introduced into the heterologous fungal host using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

    • Cultivation and Analysis: The transformed fungus is cultivated under conditions that induce gene expression. The culture broth and mycelium are then extracted and analyzed by HPLC-MS and NMR to detect the production of this compound.

Heterologous Expression Workflow Identify Putative BGC in S. chartarum Identify Putative BGC in S. chartarum Clone BGC into Expression Vector Clone BGC into Expression Vector Identify Putative BGC in S. chartarum->Clone BGC into Expression Vector PCR / Gibson Assembly / TAR Transform Heterologous Host (e.g., Aspergillus) Transform Heterologous Host (e.g., Aspergillus) Clone BGC into Expression Vector->Transform Heterologous Host (e.g., Aspergillus) Protoplast Transformation Cultivate Transformed Fungus Cultivate Transformed Fungus Transform Heterologous Host (e.g., Aspergillus)->Cultivate Transformed Fungus Extract Metabolites Extract Metabolites Cultivate Transformed Fungus->Extract Metabolites Analyze by HPLC-MS and NMR Analyze by HPLC-MS and NMR Extract Metabolites->Analyze by HPLC-MS and NMR Detect this compound

Workflow for heterologous expression of a biosynthetic gene cluster.

2. In Vitro Enzymatic Assays

These assays are essential for characterizing the function of individual enzymes in the biosynthetic pathway.

  • Objective: To determine the specific catalytic activity of a purified enzyme from the this compound pathway.

  • Methodology (Example: Diterpene Cyclase):

    • Gene Expression and Protein Purification: The gene encoding the putative diterpene cyclase is cloned into an E. coli expression vector. The protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

    • Enzyme Assay: The purified enzyme is incubated with its substrate, GGPP, in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

    • Product Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to identify the cyclized diterpene product.

    • Structural Elucidation: The structure of the enzymatic product is determined by NMR spectroscopy.

Future Outlook

The proposed biosynthetic pathway for this compound provides a roadmap for future research. The identification and characterization of the corresponding biosynthetic gene cluster and the enzymes it encodes will provide a definitive understanding of how this complex molecule is assembled. Such knowledge will not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties. The application of the experimental protocols outlined in this guide will be instrumental in achieving these goals.

References

Core Mechanism of Action of Casticin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Stachartin C" did not yield any relevant results. This document has been prepared based on the assumption that the intended compound of interest was Casticin , a flavonoid with well-documented anti-cancer properties.

Introduction: Casticin, a polymethoxyflavone derived from plants of the Vitex species, has demonstrated significant potential as an antineoplastic agent.[1][2] Its cytotoxic effects are attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Casticin's anti-tumor activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Data Presentation: Quantitative Analysis of Casticin's Cytotoxicity

The anti-proliferative effects of Casticin have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HL-60Leukemia0.29 µM24 h[1]
HL-60Leukemia1.15 µM48 h
A549 (parental)Lung Cancer0.4 µMNot Specified
A549 (LCSLCs)Lung Cancer Stem-like Cells14.3 µMNot Specified
NOZGallbladder Cancer~2 µMNot Specified
SGC996Gallbladder Cancer~2 µMNot Specified
MCF-7Breast Cancer8.5 µM24 h
SNU16Gastric Cancer7 µM24 h
RPMI8226Myeloma6 µM24 h

Core Mechanisms of Action

Casticin exerts its anti-cancer effects primarily through two interconnected processes: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Reactive Oxygen Species (ROS) Generation: Casticin treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic cascade.

  • Mitochondrial Pathway: The accumulation of ROS disrupts the mitochondrial membrane potential. This leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. The altered ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.

  • Death Receptor Pathway: Casticin has been shown to upregulate the expression of death receptor 5 (DR5), initiating the extrinsic apoptotic pathway through the activation of caspase-8.

Cell Cycle Arrest

Casticin has been observed to induce cell cycle arrest at the G2/M and G0/G1 phases in various cancer cells.

  • G2/M Phase Arrest: Casticin acts as a tubulin-binding agent, which disrupts microtubule dynamics. This leads to the induction of p21, an inhibitor of cyclin-dependent kinase 1 (Cdk1). The inhibition of Cdk1, along with the downregulation of cyclin A and cyclin B, prevents the cells from transitioning from the G2 to the M phase.

  • G0/G1 Phase Arrest: In gallbladder cancer cells, Casticin induces G0/G1 arrest by upregulating p27 and downregulating cyclin D1 and Cdk4.

Key Signaling Pathways Modulated by Casticin

Casticin's induction of apoptosis and cell cycle arrest is orchestrated through its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

Casticin is a known inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By inhibiting Akt phosphorylation, Casticin prevents the activation of downstream targets like mTOR, which are crucial for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway Casticin Casticin PI3K PI3K Casticin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Casticin inhibits the PI3K/Akt/mTOR signaling pathway.
JNK Signaling Pathway

Casticin treatment leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often in a ROS-dependent manner. Activation of the ASK1-JNK-Bim signaling cascade is a key mechanism for Casticin-induced apoptosis in colon cancer cells.

JNK_Signaling_Pathway Casticin Casticin ROS ROS Casticin->ROS ASK1 ASK1 ROS->ASK1 JNK JNK ASK1->JNK Bim Bim JNK->Bim Apoptosis Apoptosis Bim->Apoptosis

Casticin-induced apoptosis via the JNK signaling pathway.
FOXO3a/FoxM1 Pathway

In hepatocellular carcinoma, Casticin induces dephosphorylation of FOXO3a, leading to its activation. Activated FOXO3a, in turn, inactivates the proliferation-associated transcription factor FoxM1 and its downstream targets, resulting in cell cycle arrest.

FOXO3a_FoxM1_Pathway Casticin Casticin pFOXO3a p-FOXO3a (inactive) Casticin->pFOXO3a FOXO3a FOXO3a (active) pFOXO3a->FOXO3a Dephosphorylation FoxM1 FoxM1 FOXO3a->FoxM1 CellCycle Cell Cycle Progression FoxM1->CellCycle

Casticin-mediated cell cycle arrest via FOXO3a/FoxM1.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Casticin.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of Casticin for specified durations (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with Casticin at a designated concentration and for a specific time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

Experimental_Workflow_Apoptosis start Cancer Cells treatment Treat with Casticin start->treatment harvest Harvest & Wash Cells treatment->harvest stain Stain with Annexin V & PI harvest->stain analysis Flow Cytometry Analysis stain->analysis

References

Stachartin C: An Inquiry into its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and chemical databases reveals that while Stachartin C is a known natural product, there is a significant lack of published research detailing its biological activity. This technical guide aims to summarize the currently available information on this compound and highlight the existing knowledge gaps that present opportunities for future research.

This compound is a secondary metabolite isolated from the fungus Stachybotrys chartarum.[1][2][3][4] Chemical suppliers confirm its existence, providing the molecular formula C29H41NO6 and CAS number 1978388-56-5.[1] The producing organism, Stachybotrys chartarum, is a well-documented fungus known for producing a diverse array of secondary metabolites with various biological activities.

Despite the characterization of its chemical structure and origin, a comprehensive search for its biological effects, including anticancer, anti-inflammatory, or specific enzymatic inhibitory activities, did not yield any specific quantitative data, such as IC50 or EC50 values. Consequently, there is no information available to populate a data table on its biological activity.

Similarly, the scientific literature lacks detailed experimental protocols for assays conducted with this compound. While general methodologies for testing natural products for various biological activities are well-established, no specific protocols have been published in the context of this particular compound.

Furthermore, no signaling pathways modulated by this compound have been elucidated. Research into the mechanism of action of this compound appears to be a nascent field. A related compound, Stachartin E, also isolated from Stachybotrys, has been noted to inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory properties within this compound class. However, no such data is available for this compound itself.

References

Stachartin C: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin C is a secondary metabolite produced by the fungus Stachybotrys chartarum. This document provides a summary of the currently available data on its physical and chemical properties. It is important to note that while the fundamental molecular details are established, comprehensive experimental data remains limited in publicly accessible scientific literature.

Physical and Chemical Properties

PropertyValueSource/Notes
Molecular Formula C₂₉H₄₁NO₆[1][2]
Molecular Weight 499.64 g/mol [1]
CAS Number 1978388-56-5[1][2]
Appearance Powder / Solid
Purity ≥98.0%
Predicted Relative Density 1.25 g/cm³
Storage Conditions Powder: -20°C; In solvent: -80°C

Experimental Data

A thorough search of scientific databases did not yield specific experimental data for this compound, including:

  • Melting Point: No experimentally determined melting point has been reported.

  • Boiling Point: No experimentally determined boiling point has been reported.

  • Solubility: Quantitative solubility data in common laboratory solvents are not available.

  • Spectral Data (NMR, IR, Mass Spectrometry): No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra for this compound could be located.

  • Crystal Structure: There is no available crystallographic data for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not described in the available literature. General methods for the isolation of secondary metabolites from Stachybotrys chartarum are documented, but a specific protocol for this compound is not provided. Similarly, no specific biological assay protocols involving this compound have been published.

Signaling Pathways and Biological Activity

There is currently no information in the scientific literature regarding the biological activity of this compound or any signaling pathways that it may modulate.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic data, and biological activity. Further research and publication of the primary data from the discovering laboratory are required to provide the comprehensive technical information necessary for its evaluation by researchers, scientists, and drug development professionals.

Future Directions

To advance the understanding of this compound, the following experimental data are essential:

  • Complete Spectroscopic Characterization: Publication of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data is crucial for unambiguous structure confirmation and as a reference for future studies.

  • Physicochemical Property Determination: Experimental determination of melting point, boiling point, and solubility in a range of solvents is necessary for practical laboratory use.

  • Crystal Structure Analysis: X-ray crystallography would provide definitive information on its three-dimensional structure.

  • Biological Screening: A comprehensive biological screening is required to identify any potential therapeutic activities and to understand its mechanism of action, including its effects on cellular signaling pathways.

  • Publication of Isolation and Characterization Protocols: Detailed methodologies are needed to enable other researchers to isolate and study this compound.

References

Stachartin C: An In-Depth Technical Guide on Core Solubility and Stability Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of Stachartin C. This guide, therefore, provides a framework based on general principles and regulatory guidelines for drug development, intended to inform researchers and scientists on the necessary experimental considerations for a compound of this nature. The experimental protocols and data tables presented are illustrative templates and not based on published results for this compound.

Introduction

This compound is a natural product that, like many novel compounds, requires thorough physicochemical characterization to assess its potential as a therapeutic agent. Understanding its solubility and stability is paramount for formulation development, pharmacokinetic studies, and ensuring consistent biological activity. This document outlines the fundamental experiments and data presentation required for a comprehensive understanding of this compound's core properties.

Solubility Profile

A comprehensive solubility profile is critical for early-stage drug development, influencing everything from in vitro assay conditions to the choice of formulation for in vivo studies. The solubility of a compound is typically determined in a range of solvents relevant to pharmaceutical development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Kinetic Solubility (High-Throughput Screening):

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • In a 96-well plate, add the DMSO stock to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4, 9.0) to a final DMSO concentration of 1-2%.

    • Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, the concentration in the clear supernatant can be quantified by HPLC-UV after filtration or centrifugation.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol, etc.).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • Visually inspect for the presence of undissolved solid.

    • Filter or centrifuge the samples to remove any solid material.

    • Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: this compound Solubility
Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25Data not availableShake-Flask
PBS (pH 7.4)25Data not availableShake-Flask
0.1 N HCl (pH 1.2)37Data not availableShake-Flask
5% Dextrose in Water (D5W)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Propylene Glycol25Data not availableShake-Flask
DMSO25Data not availableShake-Flask

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Stability is assessed under various environmental conditions to simulate storage and handling.

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

Objective: To identify potential degradation pathways and to determine the long-term stability of this compound under defined storage conditions.

Methodology:

  • Forced Degradation (Stress Testing):

    • Expose solutions of this compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. These typically include:

      • Acidic Conditions: 0.1 N HCl at a specified temperature (e.g., 60°C).

      • Basic Conditions: 0.1 N NaOH at a specified temperature (e.g., 60°C).

      • Oxidative Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

      • Thermal Stress: Elevated temperature (e.g., 80°C) in both solid and solution states.

      • Photostability: Exposure to light according to ICH Q1B guidelines.

    • Analyze samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Long-Term Stability Study:

    • Store aliquots of this compound (as a solid and/or in a specific formulation) under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), analyze the samples for appearance, assay (concentration), degradation products, and other relevant physical and chemical properties.

Data Presentation: this compound Stability

Forced Degradation Summary:

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (if known)
0.1 N HClData not availableData not availableData not availableData not available
0.1 N NaOHData not availableData not availableData not availableData not available
3% H₂O₂Data not availableData not availableData not availableData not available
Heat (Solid)Data not availableData not availableData not availableData not available
Heat (Solution)Data not availableData not availableData not availableData not available
Light ExposureData not availableData not availableData not availableData not available

Long-Term Stability (Example):

Storage ConditionTime Point (Months)Assay (% of Initial)Total Degradants (%)Appearance
25°C / 60% RH0100.0<0.1White Powder
3Data not availableData not availableData not available
6Data not availableData not availableData not available
12Data not availableData not availableData not available
40°C / 75% RH0100.0<0.1White Powder
3Data not availableData not availableData not available
6Data not availableData not availableData not available

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting a comprehensive stability study of a new chemical entity like this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis cluster_results Results Compound This compound (Solid & Solution) Acid Acid Hydrolysis Compound->Acid Base Base Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal Stress Compound->Thermal Photo Photostability Compound->Photo ICH_Conditions ICH Storage (e.g., 25°C/60% RH) Compound->ICH_Conditions Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ICH_Conditions->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile Shelf_Life Shelf-Life Estimation Analysis->Shelf_Life

Caption: General workflow for a stability study of a new chemical entity.

Signaling Pathways

Currently, there is no published information detailing the specific signaling pathways modulated by this compound. Research in this area would be a critical next step in elucidating its mechanism of action and therapeutic potential. A hypothetical diagram would be purely speculative at this stage.

Conclusion

The provided framework outlines the essential solubility and stability studies required for the preclinical development of this compound. The generation of robust and quantitative data in these areas is a prerequisite for advancing this natural product towards clinical application. Future research should focus on performing these experiments to populate the data tables and to understand the chemical liabilities of the molecule. Furthermore, investigation into the biological targets and signaling pathways of this compound will be crucial for defining its therapeutic utility.

Unraveling the Molecular Targets of Stachartin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Stachartin C, a sesquiterpenoid natural product isolated from the fungus Stachybotrys chartarum. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. Due to the nascent stage of research on this compound, this guide focuses on the foundational data available from its initial isolation and characterization, laying the groundwork for future molecular target identification studies.

Introduction to this compound

This compound is a member of the phenylspirodrimane class of meroterpenoids, characterized by a complex fused ring system. It was first isolated from the cultures of Stachybotrys chartarum, a fungus sourced from tin mine tailings. The molecular formula of this compound is C₂₉H₄₁NO₆, and its unique structure, which includes an amino acid moiety, distinguishes it from other related compounds. The novelty of its structure and its origin from a unique environmental niche have prompted initial investigations into its biological activities.

Biological Activity of this compound

Initial biological screening of this compound has focused on its cytotoxic potential against various human cancer cell lines. While the specific molecular target and mechanism of action remain to be elucidated, these preliminary studies provide the first quantitative insights into its bioactivity.

Cytotoxicity Data

The primary publication on this compound reported its evaluation for cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined, and these findings are summarized in the table below.

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic Leukemia> 40
A-549Lung Carcinoma> 40
SMMC-7721Hepatocellular Carcinoma> 40
MCF-7Breast Adenocarcinoma> 40
SW480Colon Adenocarcinoma> 40

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

As indicated in Table 1, this compound did not exhibit significant cytotoxic activity against the tested cancer cell lines at concentrations up to 40 µM. This lack of potent cytotoxicity suggests that its therapeutic potential may lie in other biological activities, such as anti-inflammatory or antimicrobial effects, which are yet to be thoroughly investigated.

Experimental Protocols

The following section details the methodology used for the initial biological evaluation of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW480) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted to various concentrations with the culture medium. The cells were treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Putative Signaling Pathways and Future Directions

Given the current lack of defined molecular targets for this compound, diagrams of specific signaling pathways are premature. However, the workflow for its initial discovery and evaluation can be visualized.

Stachartin_C_Discovery_Workflow cluster_0 Source and Isolation cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Future Research Fungus Stachybotrys chartarum (from tin mine tailings) Fermentation Fungal Fermentation Fungus->Fermentation Extraction Extraction of Metabolites Fermentation->Extraction Isolation Chromatographic Isolation of this compound Extraction->Isolation Structure Structural Elucidation (NMR, MS) Isolation->Structure Purity Purity Analysis (HPLC) Isolation->Purity Bioassay Cytotoxicity Screening (MTT Assay) Purity->Bioassay Results IC50 > 40 µM (No significant cytotoxicity) Bioassay->Results Target_ID Molecular Target Identification Results->Target_ID Other_Assays Broader Biological Screening (e.g., anti-inflammatory, antimicrobial) Results->Other_Assays MOA Mechanism of Action Studies Target_ID->MOA

Workflow from isolation to future studies of this compound.

The lack of potent cytotoxicity suggests that future research should explore other potential biological activities of this compound. The logical next steps in the investigation of this novel natural product are outlined below.

Future_Research_Logic Start This compound: Limited Cytotoxicity Data Broad_Screen Broad Biological Screening Start->Broad_Screen Target_Fishing Target Identification Assays Start->Target_Fishing Hit_Identified Biological 'Hit' Identified Broad_Screen->Hit_Identified Target_Fishing->Hit_Identified Dose_Response Dose-Response Studies Hit_Identified->Dose_Response Yes No_Hit No Significant Activity Hit_Identified->No_Hit No Mechanism_Studies Mechanism of Action Elucidation Dose_Response->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End Potential Therapeutic Lead Lead_Optimization->End Repurpose Consider for other applications (e.g., chemical probe) No_Hit->Repurpose

Logical progression for future this compound research.

Conclusion

This compound is a structurally novel natural product with currently underexplored biological potential. The initial cytotoxicity screening did not reveal potent anti-cancer activity, indicating that the primary therapeutic value of this compound may reside in other pharmacological effects. This guide serves as a foundational document, presenting the available data and outlining a clear path for future research. The scientific community is encouraged to undertake broader biological screening and target identification studies to unlock the full potential of this compound.

Stachartin C: An Enigmatic Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, detailed information regarding the chemical compound "Stachartin C" remains elusive. At present, there is a notable absence of publicly accessible peer-reviewed articles, patents, or conference proceedings that specifically describe its synthesis, biological activity, or mechanism of action.

Initial investigations into "this compound" and its potential synonyms or derivatives have not yielded any significant findings. The scientific community has yet to publish substantial research on this particular molecule, which prevents the compilation of an in-depth technical guide as requested. Key information, including quantitative data such as IC50 values, pharmacokinetic parameters, and detailed experimental protocols for its synthesis and biological evaluation, is not available in the public domain.

Similarly, there is no information regarding the signaling pathways that this compound may modulate, which is a critical component for understanding its mechanism of action and for creating the requested visualizations.

This lack of available data makes it impossible to fulfill the request for a detailed literature review, including structured data tables and diagrams of experimental workflows or signaling pathways. Further research and publication by the scientific community are required before a comprehensive technical guide on this compound can be developed.

Stachartin C: A Technical Overview of a Phenylspirodrimane from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stachartin C, a member of the phenylspirodrimane class of meroterpenoids. Phenylspirodrimanes are a structurally diverse family of natural products isolated from fungi of the genus Stachybotrys, known for their varied and potent biological activities. This document consolidates the available chemical data for this compound and presents representative experimental protocols, biological activities, and potential mechanisms of action based on studies of closely related analogues.

Chemical Identity and Properties

This compound is a natural product first identified from the tin mine tailings-associated fungus Stachybotrys chartarum.[1][2] Like other phenylspirodrimanes, its structure is characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene (B151609) ring via a spirofuran moiety.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindol-5'-yl]acetate
CAS Number 1978388-56-5

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C29H41NO6[1]
Molecular Weight 499.64 g/mol [1]

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, the general methodology for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum provides a representative workflow. The following protocols are synthesized from multiple studies on related compounds.[3]

Fungal Cultivation and Extraction
  • Cultivation: The fungus Stachybotrys chartarum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), in either solid or liquid conditions. Cultures are maintained for several weeks to allow for the production of secondary metabolites.

  • Extraction: The entire fungal culture (mycelia and medium) is harvested and extracted exhaustively with an organic solvent mixture, typically ethyl acetate (B1210297) and methanol. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Initial Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography on silica (B1680970) gel or reversed-phase C18 silica gel. A gradient of solvents (e.g., hexane/ethyl acetate or methanol/water) is used to elute fractions of increasing polarity.

  • Purification: Fractions showing interesting profiles via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are selected for further purification. Repeated preparative HPLC on a C18 column is commonly employed to isolate the pure phenylspirodrimane compounds.

Structure Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

  • Circular Dichroism (CD): The absolute configuration of stereogenic centers is often determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT).

Biological Activity of Phenylspirodrimanes

While specific bioactivity data for this compound is limited in the public domain, numerous related phenylspirodrimanes from S. chartarum have been evaluated for their cytotoxic effects against various human cancer cell lines. These studies provide valuable insight into the potential therapeutic applications of this class of compounds.

Table 3: Cytotoxicity of Phenylspirodrimane Analogues from Stachybotrys chartarum

CompoundCell LineIC50 (µM)Reference
Stachybochartin A MDA-MB-231 (Breast Cancer)15.3
U-2OS (Osteosarcoma)21.7
Stachybochartin C MDA-MB-231 (Breast Cancer)10.2
U-2OS (Osteosarcoma)4.5
Stachybochartin G MDA-MB-231 (Breast Cancer)12.4
U-2OS (Osteosarcoma)5.1
Stachybotrylactam 786 (Renal Cell Carcinoma)0.3
CAL33 (Head and Neck Cancer)0.6
Stachybotrylactam acetate 786 (Renal Cell Carcinoma)0.9
CAL33 (Head and Neck Cancer)1.5
2α-acetoxystachybotrylactam acetate 786 (Renal Cell Carcinoma)0.8
CAL33 (Head and Neck Cancer)1.1

Note: The data presented is for compounds structurally related to this compound and should be considered indicative of the potential activity of this chemical class.

Diagrams and Workflows

Isolation and Bioassay Workflow

The general process for discovering and evaluating natural products like this compound involves several key stages, from cultivation to bioactivity screening.

G cluster_0 Discovery Phase cluster_1 Evaluation Phase Fungal Cultivation Fungal Cultivation Extraction Extraction Fungal Cultivation->Extraction Chromatographic Fractionation Chromatographic Fractionation Extraction->Chromatographic Fractionation Purification (HPLC) Purification (HPLC) Chromatographic Fractionation->Purification (HPLC) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification (HPLC)->Structure Elucidation (NMR, MS) Cytotoxicity Assays Cytotoxicity Assays Structure Elucidation (NMR, MS)->Cytotoxicity Assays Pure Compound Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Data Analysis Data Analysis Mechanism of Action Studies->Data Analysis

Caption: General workflow for the isolation and bioactivity screening of phenylspirodrimanes.

Potential Mechanism of Action: Reversal of Multidrug Resistance

Studies on the related compound Stachybotrysin B suggest a potential mechanism of action for some phenylspirodrimanes. Stachybotrysin B was found to reverse multidrug resistance (MDR) in cancer cells that overexpress the ABCB1 transporter (also known as P-glycoprotein). This transporter actively pumps chemotherapy drugs out of the cancer cell, reducing their efficacy. By inhibiting the ABCB1 transporter, these compounds may increase the intracellular concentration of co-administered anticancer drugs.

G cluster_cell Cancer Cell Chemotherapy_Drug Chemotherapy Drug ABCB1_Transporter ABCB1 Transporter (Drug Efflux Pump) Chemotherapy_Drug->ABCB1_Transporter Efflux Apoptosis Cell Death (Apoptosis) Chemotherapy_Drug->Apoptosis Induces Phenylspirodrimane Phenylspirodrimane (e.g., Stachybotrysin B) Phenylspirodrimane->ABCB1_Transporter Inhibition Extracellular Extracellular

Caption: Proposed mechanism for overcoming multidrug resistance by phenylspirodrimanes. phenylspirodrimanes.

References

Methodological & Application

Stachartin C synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

Stachartin C is a naturally occurring compound classified as a phenylspirodrimane, a complex class of meroterpenoids. It is produced by the fungus Stachybotrys chartarum, a mold often found in water-damaged buildings. While the isolation and structural elucidation of this compound have been documented, a complete laboratory protocol for its total synthesis has not yet been published in scientific literature. This means that a detailed, step-by-step guide for its chemical construction from simpler starting materials is not currently available for researchers and drug development professionals.

Compound Profile

PropertyValue
Molecular Formula C₂₉H₄₁NO₆
Class Phenylspirodrimane
Producing Organism Stachybotrys chartarum
Significance Part of a large family of fungal metabolites with diverse and potent biological activities.

Biosynthetic Pathway Insights

While a synthetic protocol is unavailable, understanding the natural production of this compound within Stachybotrys chartarum can provide valuable insights. The biosynthesis of phenylspirodrimanes is a complex process involving multiple enzymatic steps. It is believed to start from the combination of a sesquiterpenoid drimane (B1240787) unit and a polyketide-derived aromatic moiety. This intricate biological machinery highlights the structural complexity that chemists aim to replicate in a laboratory setting.

The general biosynthetic pathway for phenylspirodrimanes is outlined below. It is important to note that this is a generalized representation and specific enzymes and intermediates for this compound are still under investigation.

Phenylspirodrimane Biosynthesis FPP Farnesyl Pyrophosphate Drimane Drimane Intermediate FPP->Drimane Polyketide Polyketide Precursor Aromatic Aromatic Moiety Polyketide->Aromatic Coupling Enzymatic Coupling Drimane->Coupling Aromatic->Coupling Phenylspirodrimane Phenylspirodrimane Scaffold Coupling->Phenylspirodrimane Tailoring Tailoring Enzymes (Oxidation, Acylation, etc.) Phenylspirodrimane->Tailoring Stachartin_C This compound Tailoring->Stachartin_C

Caption: Generalized biosynthetic pathway of phenylspirodrimanes.

Future Outlook

The lack of a published total synthesis for this compound presents an open challenge and a potential opportunity for synthetic organic chemists. The development of a synthetic route would not only provide access to this specific compound for further biological evaluation but also contribute to the broader field of natural product synthesis by establishing new methodologies for constructing the complex phenylspirodrimane scaffold. As research into the metabolites of Stachybotrys chartarum continues, it is plausible that a total synthesis of this compound will be reported in the future. Researchers interested in this compound should continue to monitor the chemical literature for new developments in this area.

Application Notes and Protocols for Casticin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Casticin, a polymethoxyflavone primarily isolated from the fruits of Vitex species, has garnered significant attention for its diverse pharmacological activities.[1][2] It is a promising natural compound for research and drug development due to its potent anti-inflammatory and antineoplastic properties.[2][3][4] In cell culture experiments, Casticin is utilized to investigate its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cell types, particularly cancer cells.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively use Casticin in in vitro studies.

Key Applications of Casticin in Cell Culture

  • Anticancer Research: Casticin is widely studied for its ability to inhibit the proliferation of cancer cells.[3][4] It induces apoptosis (programmed cell death) and causes cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines, including those from breast, colon, leukemia, and liver cancers.[1][3][5][6]

  • Anti-inflammatory Studies: Casticin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7][8][9] It can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[7] This makes it a valuable tool for studying inflammatory processes and screening for potential anti-inflammatory drugs.

  • Metastasis Research: Casticin has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[10][11] These effects are often mediated by the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[5][10]

Quantitative Data Summary

The following tables summarize the effective concentrations of Casticin in various cell culture experiments, providing a baseline for experimental design.

Table 1: IC50 Values of Casticin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 Value (µM)Reference
K562LeukemiaNot Specified5.95[1]
HL-60LeukemiaNot Specified4.82[1]
Kasumi-1LeukemiaNot Specified15.56[1]
MCF-7Breast Cancer248.5[12]
SNU16Gastric Cancer247.0[12]
RPMI 8226Myeloma246.0[12]
PLC/PRF/5Hepatocellular Carcinoma249.4[13]
Hep G2Hepatocellular Carcinoma2413.6[13]
MHCC97 (LCSCs)Hepatocellular CarcinomaNot Specified0.5[5]
MHCC97 (Parental)Hepatocellular CarcinomaNot Specified17.9[5]

Table 2: Effective Concentrations of Casticin for Various Biological Effects

Cell LineEffectConcentration (µM)Incubation Time (h)Reference
MDA-MB-231 & 4T1Inhibition of cell migration and invasion0.25 - 0.5024[10]
RAW 264.7Inhibition of LPS-induced COX-2 & iNOS0.3 - 10Not Specified[7]
FLSsInhibition of LPS-induced TNF-α0.1 - 10.5 (pretreatment)[9]
ADTC5Inhibition of IL-1β-induced IL-6, PGE2, TNF-α10 - 302 (pretreatment)[14]
A375.S2Inhibition of cell migration and invasion0.20 - 12[11]

Signaling Pathways Modulated by Casticin

Casticin exerts its effects by modulating several critical intracellular signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth.[3] Casticin has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][12] This inhibition contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[4][12]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Casticin Casticin Casticin->PI3K Inhibits Casticin->Akt Inhibits (dephosphorylation)

Casticin inhibits the PI3K/Akt/mTOR signaling pathway.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, regulate cellular processes like inflammation, proliferation, and apoptosis.[7] Casticin has been shown to suppress the activation of MAPKs in response to inflammatory stimuli like LPS.[7][15] In some cancer cells, it can also modulate the JNK and p38 MAPK pathways to induce apoptosis.[5][15]

MAPK_Pathway Stimulus External Stimulus (e.g., LPS, Stress) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Inflammatory Response Cell Proliferation TranscriptionFactors->Response Casticin Casticin Casticin->MAPKK Inhibits Casticin->MAPK Inhibits NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_complex IκBα-NF-κB (Inactive) NFkB_complex->NFkB Releases Gene Inflammatory Gene Transcription Casticin Casticin Casticin->IKK Inhibits General_Workflow Start Start PrepareStock Prepare Casticin Stock (in DMSO) Start->PrepareStock SeedCells Seed Cells in Culture Plates Start->SeedCells PrepareWorking Prepare Working Solutions PrepareStock->PrepareWorking TreatCells Treat Cells SeedCells->TreatCells PrepareWorking->TreatCells Incubate Incubate (e.g., 24h) TreatCells->Incubate Analysis Downstream Analysis Incubate->Analysis End End Analysis->End Apoptosis_Workflow Start Casticin-Treated Cells Harvest Harvest Cells (Adherent & Floating) Start->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptosis Analyze->End

References

Application Notes and Protocols for In Vivo Animal Studies of Stachartin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Stachartin C" did not yield any specific information regarding its in vivo dosage, pharmacokinetics, or mechanism of action in animal studies. The compound may be novel, not yet extensively published, or referred to by a different name. The following application notes and protocols are provided as a detailed template to guide researchers in designing and executing in vivo studies for a novel compound, referred to herein as "Compound X," and are based on general principles of pharmacology and toxicology. Researchers should substitute the placeholder information with validated data for their specific compound of interest.

Overview

This document provides a comprehensive guide for conducting preclinical in vivo animal studies to evaluate the dosage, safety, and potential therapeutic efficacy of a novel investigational compound. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Quantitative Data Summary

Effective in vivo studies require careful dose-range finding and characterization of the compound's behavior in the animal model. The following tables summarize typical data collected in such studies for our placeholder, "Compound X."

Table 1: Dose-Ranging and Acute Toxicity Data for Compound X in Mice
Animal ModelRoute of AdministrationDosage (mg/kg)Observation PeriodKey Findings
BALB/c MiceIntravenous (IV)124 hoursNo observable adverse effects.
BALB/c MiceIntravenous (IV)524 hoursMild lethargy observed in 2/5 animals, resolved within 4 hours.
BALB/c MiceIntravenous (IV)1024 hoursSignificant lethargy and piloerection in 5/5 animals.
BALB/c MiceIntraperitoneal (IP)1024 hoursNo observable adverse effects.
BALB/c MiceIntraperitoneal (IP)2524 hoursMild abdominal distress observed in 3/5 animals.
BALB/c MiceIntraperitoneal (IP)5024 hoursSignificant distress, weight loss >10% in 4/5 animals.
C57BL/6 MiceOral (PO)5024 hoursNo observable adverse effects.
C57BL/6 MiceOral (PO)10024 hoursNo observable adverse effects.
C57BL/6 MiceOral (PO)20024 hoursMild sedation observed in 2/5 animals.
Table 2: Pharmacokinetic Parameters of Compound X in Rats
Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Sprague-Dawley RatIntravenous (IV)21520 ± 1800.12.5 ± 0.33800 ± 450100
Sprague-Dawley RatOral (PO)20450 ± 951.03.1 ± 0.42100 ± 32027.6

Experimental Protocols

Detailed and reproducible protocols are critical for the successful execution of in vivo studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered to mice without causing unacceptable toxicity.

Materials:

  • Compound X

  • Vehicle (e.g., 0.9% saline, 5% DMSO in corn oil)

  • 8-week-old BALB/c mice (n=5 per group)

  • Syringes and needles appropriate for the route of administration

  • Animal balance

Procedure:

  • Acclimatize animals for at least 7 days under standard laboratory conditions (22-24°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Prepare fresh formulations of Compound X in the chosen vehicle at the desired concentrations.

  • Divide mice into dose groups (e.g., control, 1, 5, 10, 25, 50 mg/kg).

  • Record the initial body weight of each animal.

  • Administer a single dose of Compound X or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

  • Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 14 days.

  • Record clinical signs of toxicity, including changes in behavior, appearance, and activity levels.

  • Measure body weight daily for the first week and then weekly.

  • At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in rats.

Materials:

  • Compound X

  • Vehicle

  • 8-week-old Sprague-Dawley rats with jugular vein cannulation (n=3-5 per group)

  • Dosing and blood collection syringes

  • Anticoagulant (e.g., EDTA)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatize cannulated rats for at least 3 days.

  • Fast animals overnight (with access to water) before dosing.

  • Administer Compound X intravenously (e.g., 2 mg/kg) or orally (e.g., 20 mg/kg).

  • Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Immediately transfer blood into tubes containing anticoagulant and place on ice.

  • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Diagrams are essential for visualizing complex processes and workflows.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (7 days) randomize Randomization into Treatment Groups acclimatize->randomize dosing Compound X or Vehicle Administration randomize->dosing observation Clinical Observation & Body Weight dosing->observation sampling Blood/Tissue Sampling (PK/PD Studies) dosing->sampling data Data Analysis & Interpretation observation->data analysis Sample Analysis (e.g., LC-MS, Histology) sampling->analysis necropsy Necropsy & Organ Collection necropsy->analysis analysis->data G cluster_pathway Intracellular Signaling Cascade receptor Receptor X kinase1 Kinase A receptor->kinase1 activates compound This compound (Hypothetical) compound->receptor binds to kinase2 Kinase B kinase1->kinase2 phosphorylates tf Transcription Factor Y kinase2->tf activates gene Target Gene Expression tf->gene promotes transcription response Cellular Response (e.g., Apoptosis) gene->response

Stachartin C: Information for High-Throughput Screening Assays Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "Stachartin C" have yielded no specific information regarding its use in high-throughput screening (HTS) assays, its mechanism of action, or any established experimental protocols. The scientific literature and available databases do not appear to contain data on this specific compound.

Therefore, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound is not possible at this time. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations cannot be met without foundational information on the compound's biological activity and molecular targets.

General principles of high-throughput screening involve the rapid, automated testing of large numbers of chemical or biological compounds to identify active "hits" that modulate a specific biological pathway or target. These assays are crucial in the early stages of drug discovery and are broadly applicable to a wide range of molecular targets and disease areas.

Researchers, scientists, and drug development professionals interested in HTS are encouraged to consult resources on assay development, validation, and implementation for novel compounds. Key considerations for developing an HTS assay for a new compound would include:

  • Target Identification and Validation: Clearly defining the biological target or pathway of interest.

  • Assay Principle: Selecting an appropriate assay format (e.g., biochemical, cell-based) and detection method (e.g., fluorescence, luminescence, absorbance).

  • Reagent Procurement and Quality Control: Ensuring the availability and consistency of all necessary reagents.

  • Assay Optimization: Fine-tuning experimental conditions to achieve a robust and reproducible assay with a suitable signal window and sensitivity.

  • High-Throughput Screening Execution: Miniaturizing the assay into a microplate format and using automated liquid handling and detection systems.

  • Data Analysis and Hit Identification: Applying statistical methods to identify compounds that produce a significant and reproducible effect.

Should information on this compound become publicly available, the development of specific application notes and protocols would be a feasible endeavor. At present, any attempt to provide such detailed documentation would be speculative and not based on scientific evidence. For further inquiries, it is recommended to verify the compound's name and consult with chemical suppliers or research institutions that may have synthesized or studied it.

Application Notes: Casticin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Stachartin C" did not yield relevant results in the context of cancer research. The information provided below is based on "Casticin," a compound with documented applications in cancer research, which is presumed to be the intended subject of the query.

Introduction

Casticin (B192668) is a polymethoxyflavone, a type of flavonoid compound, that has been isolated from various plants, most notably from the fruit of Vitex species. Traditionally used in Chinese medicine for its anti-inflammatory properties, recent scientific research has highlighted its potential as an anticancer agent.[1] Casticin has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines, making it a compound of significant interest for cancer therapy and drug development.[1][2]

Mechanism of Action

Casticin exerts its anticancer effects through a multi-targeted approach, influencing several key signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1]

  • Induction of Apoptosis: Casticin is a potent inducer of apoptosis in various cancer cells, including cervical, colorectal, and breast cancer.[3] This is often mediated through the generation of reactive oxygen species (ROS), which leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway. It also affects key apoptosis-regulating proteins, such as the Bcl-2 family, leading to an increase in pro-apoptotic signals.

  • Cell Cycle Arrest: The compound can halt the progression of the cell cycle, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

  • Inhibition of Key Signaling Pathways: Casticin has been observed to inhibit critical cell survival pathways, including the PI3K/Akt signaling cascade. By downregulating the phosphorylation of key proteins in this pathway, it can suppress tumor growth. Furthermore, it has been shown to modulate the expression of Forkhead box protein M1 (FOXM1), a transcription factor involved in cell proliferation.

Applications in Cancer Research

Casticin has demonstrated efficacy against a variety of cancer types in preclinical studies:

  • Cervical Cancer: In HeLa, CasKi, and SiHa cell lines, casticin induces apoptosis through a mechanism dependent on ROS generation and sustained JNK activation. Notably, it did not show similar apoptotic effects in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells.

  • Colorectal Cancer: Studies on DLD-1 and HCT116 colorectal cancer cells revealed that casticin potently inhibits cell viability and colony-forming efficiency. It was found to trigger the extrinsic apoptosis pathway and impact the survival protein Bcl-2.

  • Breast Cancer: In MCF-7 and MDA-MB-231 breast cancer cells, casticin induces apoptosis by activating FOXO3a, which in turn inhibits the downstream target FOXM1. Its effectiveness in the triple-negative MDA-MB-231 cell line is particularly noteworthy, as this cancer subtype is known for being aggressive and difficult to treat.

  • Acute Myeloid Leukemia (AML): Casticin has been shown to inhibit AML growth by upregulating the expression of the onco-suppressive miR-338-3p, which subsequently leads to the inactivation of the PI3K/Akt pathway.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Casticin on various cancer cell lines. (Note: Specific IC50 values can vary between studies and experimental conditions).

Cancer TypeCell LineKey EffectReported IC50 / ConcentrationReference
Colorectal Cancer DLD-1Inhibition of ViabilityPotent Inhibition (Specific IC50 not stated)
Colorectal Cancer HCT116Inhibition of ViabilityPotent Inhibition (Specific IC50 not stated)
Cervical Cancer HeLaInduction of ApoptosisEffective concentrations mentioned in study
Cervical Cancer CasKiInduction of ApoptosisEffective concentrations mentioned in study
Cervical Cancer SiHaInduction of ApoptosisEffective concentrations mentioned in study
Breast Cancer MCF-7Induction of ApoptosisEffective concentrations mentioned in study
Breast Cancer MDA-MB-231Induction of ApoptosisEffective concentrations mentioned in study

Signaling Pathways & Visualizations

Casticin-Induced Apoptosis via ROS-JNK Pathway

Casticin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers the sustained activation (phosphorylation) of JNK, a key protein in a stress-response pathway. Activated JNK then promotes the expression of pro-apoptotic proteins like c-Jun, ultimately leading to programmed cell death.

G cluster_0 Cellular Response to Casticin Casticin Casticin ROS ↑ Reactive Oxygen Species (ROS) Casticin->ROS induces JNK JNK Activation (Phosphorylation) ROS->JNK activates cJun c-Jun Activation JNK->cJun activates Apoptosis Apoptosis cJun->Apoptosis promotes

Casticin-induced apoptosis via the ROS/JNK signaling pathway.
Inhibition of PI3K/Akt Pathway by Casticin

In certain cancers, such as Acute Myeloid Leukemia, Casticin upregulates microRNAs (like miR-338-3p) that target and inhibit components of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, Casticin effectively halts this pro-survival signaling, leading to growth arrest and apoptosis.

G cluster_1 Casticin's Effect on PI3K/Akt Pathway Casticin Casticin miR338 ↑ miR-338-3p Casticin->miR338 upregulates PI3K PI3K Phosphorylation miR338->PI3K inhibits Akt Akt Phosphorylation PI3K->Akt activates Growth Cell Growth & Survival Akt->Growth promotes

Inhibition of the PI3K/Akt survival pathway by Casticin.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of Casticin on cancer cells.

Workflow Diagram:

General workflow for determining Casticin cytotoxicity via MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Prepare stock solutions of Casticin in DMSO. Dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the Casticin-containing medium to the respective wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of Casticin that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis and necrosis induced by Casticin.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., 2 x 10^5 cells/well) in a 6-well plate. After 24 hours, treat the cells with Casticin at a predetermined effective concentration (e.g., its IC50 value) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression or phosphorylation levels of proteins in key signaling pathways (e.g., JNK, Akt, Bcl-2).

Methodology:

  • Protein Extraction: Treat cells with Casticin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein level.

References

Stachydrine: A Potential Therapeutic Agent for Neuroinflammation and Ischemic Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stachydrine, a proline betaine (B1666868) alkaloid found in various plants, has emerged as a promising natural compound with significant therapeutic potential. Primarily recognized for its anti-inflammatory and neuroprotective properties, Stachydrine is being investigated for its role in mitigating cerebral ischemia-reperfusion injury and other neurological disorders. This document provides an overview of the biological activities of Stachydrine, detailed experimental protocols for its study, and a summary of its known mechanisms of action.

Biological Activity

Stachydrine has been shown to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Studies have demonstrated that Stachydrine can significantly reduce infarct volume and alleviate neurological impairment in animal models of cerebral ischemia.[1][2] The primary mechanism of action involves the inhibition of inflammatory responses and a reduction in neuronal apoptosis.[1][2]

Anti-inflammatory Effects

Stachydrine has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2] This anti-inflammatory activity is linked to the downregulation of the p65 and JAK2/STAT3 signaling pathways.[1]

Neuroprotective and Anti-apoptotic Effects

In addition to its anti-inflammatory properties, Stachydrine exhibits neuroprotective effects by inhibiting apoptosis. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, Stachydrine treatment increases the number of Nissl bodies in neurons, indicating improved neuronal health and a reduction in cellular damage.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative effects of Stachydrine observed in a rat model of middle cerebral artery occlusion (MCAO).

ParameterControl GroupStachydrine (167.60 mM)Reference
Neuronal Cell Number (cells/mm²)70.83 ± 76.34115.3 ± 8.47 (P < 0.01)[1][2]
Infarct VolumeSignificantly higherSignificantly reduced[1][2]
Neurological Deficit ScoreHigherAlleviated[1][2]
IL-1β LevelsElevatedDecreased[1][2]
TNF-α LevelsElevatedDecreased[1][2]
SOD ActivityDecreasedIncreased[1][2]
MDA LevelsIncreasedDecreased[1][2]

Signaling Pathways

Stachydrine's therapeutic effects are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

Stachydrine_Anti_Inflammatory_Pathway Stachydrine Stachydrine p65 p65 Pathway Stachydrine->p65 inhibits JAK2_STAT3 JAK2/STAT3 Pathway Stachydrine->JAK2_STAT3 inhibits Inflammation Inflammation (IL-1β, TNF-α) p65->Inflammation JAK2_STAT3->Inflammation Stachydrine_Anti_Apoptotic_Pathway Stachydrine Stachydrine Bcl2 Bcl-2 Stachydrine->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Experimental_Workflow cluster_animal_model Animal Model cluster_assessment Assessment (24h post-MCAO) MCAO MCAO Surgery Treatment Stachydrine/Vehicle Administration MCAO->Treatment Neuro_Score Neurological Scoring Treatment->Neuro_Score Infarct_Volume Infarct Volume (TTC) Treatment->Infarct_Volume Histology Histology (Nissl) Treatment->Histology Biochemical Biochemical Assays (ELISA, SOD, MDA) Treatment->Biochemical

References

Application Notes and Protocols: Satratoxin G in Signal Transduction Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes serve as a comprehensive guide for the use of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, in the study of cellular signal transduction pathways. Due to the initial query for "Stachartin C" yielding no specific results, we have focused on Satratoxin G, a well-characterized secondary metabolite from the Stachybotrys genus, which is a powerful tool for investigating cellular stress responses.

Satratoxin G is a potent inhibitor of protein synthesis, which triggers a ribotoxic stress response.[1][2] This response involves the activation of several key signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal Kinase (JNK), and Extracellular signal-regulated Kinase (ERK).[3][4][5] Activation of these pathways ultimately leads to downstream cellular events such as apoptosis (programmed cell death) and the expression of inflammatory cytokines.[1][2] These characteristics make Satratoxin G a valuable research tool for elucidating the mechanisms of cellular stress signaling and for screening potential therapeutic agents that modulate these pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of Satratoxin G on various cell lines. This data is essential for designing experiments and determining appropriate working concentrations.

Table 1: Cytotoxicity of Satratoxin G in Human Cell Lines

Cell LineCell TypeIC50 (ng/mL)Reference
HepG2Hepatocellular Carcinoma2.2[No specific citation found in search results]
Hep-2Laryngeal Carcinoma9.7[No specific citation found in search results]
Caco-2Colorectal Adenocarcinoma4.5[No specific citation found in search results]
A204Rhabdomyosarcoma3.1[No specific citation found in search results]
U937Histiocytic Lymphoma2.8[3]
JurkatT-cell Leukemia3.4[No specific citation found in search results]

Table 2: Apoptosis Induction by Satratoxin G

Cell LineConcentration for Apoptosis InductionObservationReference
RAW 264.71-100 ng/mLDNA fragmentation[2]
U9371-100 ng/mLDNA fragmentation[3]
PC-12≥ 10 ng/mLDNA fragmentation[6]
HL-6040 nMCleavage of caspase-3 and PARP[No specific citation found in search results]

Signaling Pathway Diagram

The following diagram illustrates the central role of Satratoxin G in activating the MAPK signaling cascade, leading to apoptosis.

SatratoxinG_MAPK_Pathway cluster_stress Cellular Stress cluster_ribosome Ribosome cluster_mapk MAPK Cascade cluster_nucleus Nucleus cluster_apoptosis Apoptosis Satratoxin G Satratoxin G Ribosome Ribosome Satratoxin G->Ribosome Inhibits Protein Synthesis p38 p38 Ribosome->p38 JNK JNK Ribosome->JNK ERK ERK Ribosome->ERK Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) p38->Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) ERK->Transcription Factors (e.g., c-Jun) Apoptotic Gene Expression Apoptotic Gene Expression Transcription Factors (e.g., c-Jun)->Apoptotic Gene Expression Apoptosis Apoptosis Apoptotic Gene Expression->Apoptosis

Caption: Satratoxin G induces ribotoxic stress by inhibiting protein synthesis, leading to the activation of p38, JNK, and ERK MAPK pathways, which in turn promote apoptosis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for studying the effects of Satratoxin G on MAPK signaling and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection Cell Culture Cell Culture Satratoxin G Treatment Satratoxin G Treatment Cell Culture->Satratoxin G Treatment Cell Lysis Cell Lysis Satratoxin G Treatment->Cell Lysis Apoptosis Assay Apoptosis Assay Satratoxin G Treatment->Apoptosis Assay Western Blot Western Blot Cell Lysis->Western Blot Phospho-MAPK Detection Phospho-MAPK Detection Western Blot->Phospho-MAPK Detection Apoptotic Cell Quantification Apoptotic Cell Quantification Apoptosis Assay->Apoptotic Cell Quantification

Caption: Workflow for investigating Satratoxin G's effects on MAPK signaling and apoptosis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment with Satratoxin G

This protocol describes the general procedure for culturing cells and treating them with Satratoxin G to study its effects on signal transduction.

Materials:

  • Mammalian cell line of interest (e.g., RAW 264.7, U937, PC-12)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Satratoxin G (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 5 x 10^5 cells per well in a 6-well plate.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment and recovery.

  • Preparation of Satratoxin G Working Solutions: Prepare a series of dilutions of Satratoxin G in complete culture medium from a stock solution. A typical concentration range for initial experiments is 1-100 ng/mL.[2][3] A vehicle control (medium with the same concentration of DMSO without Satratoxin G) must be included.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Satratoxin G or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired time period. For MAPK activation, time points between 15 minutes and 4 hours are common. For apoptosis assays, longer incubation times (e.g., 24-48 hours) are typically required.[6]

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting or staining for apoptosis assays).

Protocol 2: Western Blot Analysis of MAPK Activation

This protocol details the detection of phosphorylated (activated) p38, JNK, and ERK by Western blotting following Satratoxin G treatment.

Materials:

  • Treated and control cells from Protocol 1

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phospho-p38, phospho-JNK, phospho-ERK, and total p38, JNK, ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MAPK and a loading control to ensure equal protein loading.

Protocol 3: Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from each well. Centrifuge the cells and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

Satratoxin G is a powerful tool for investigating the intricate signaling pathways involved in the cellular response to stress. By potently activating the MAPK cascade, it provides a robust system for studying the roles of p38, JNK, and ERK in apoptosis and inflammation. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this mycotoxin and to screen for novel therapeutics that target these critical cellular pathways. Due to its high toxicity, appropriate safety precautions should always be taken when handling Satratoxin G.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Stachartin C in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Stachartin C in human plasma. This compound is a mycotoxin produced by the fungus Stachybotrys chartarum, and its detection is crucial for toxicological assessments and pharmacokinetic studies.[1] The presented protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation using a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method provides the necessary framework for researchers and drug development professionals to accurately measure this compound concentrations in a biological matrix.

Introduction

This compound is a phenylspirodrimane mycotoxin, a class of secondary metabolites produced by various Stachybotrys species.[2][3] These fungi are often found in water-damaged buildings, and exposure to their mycotoxins is a significant public health concern. This compound has the molecular formula C29H41NO6 and a molecular weight of 499.64 g/mol .[1] Given the potential toxicity of this compound, a reliable and sensitive analytical method is essential for assessing human exposure and for conducting pharmacokinetic studies in drug development programs that might investigate its properties or the effects of exposure. LC-MS/MS is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. This application note provides a detailed protocol for the quantification of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., Verrucarin A or another suitable mycotoxin not present in the study samples.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced from a certified vendor)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Thaw plasma samples and calibration standards on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 20
1.0 95
2.5 95
2.6 20

| 4.0 | 20 |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound 500.3 [M+H]+ To be determined empirically 100 To be determined
e.g., fragments from the drimane (B1240787) or phenyl moiety

| Internal Std. | Specific to IS | Specific to IS | 100 | To be determined |

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation (Proposed)

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation should include:

  • Selectivity and Specificity: Analysis of blank plasma from multiple sources to ensure no endogenous interferences at the retention time of this compound and the IS.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range of at least 1-1000 ng/mL is recommended.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range, on three separate days.

  • Matrix Effect: Assessed by comparing the response of this compound in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the protein precipitation extraction process should be evaluated.

  • Stability: The stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) should be assessed.

Data Presentation

The following tables summarize the proposed parameters for the LC-MS/MS method for the quantification of this compound.

Table 3: Summary of Liquid Chromatography Parameters

Parameter Setting
Column C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 4: Summary of Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive
Scan Type MRM
Precursor Ion (this compound) 500.3 [M+H]+
Product Ion(s) To be determined empirically

| Collision Energy | To be determined empirically |

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

References

Application Notes & Protocols for Preclinical Evaluation of Spirocyclic Alkaloids in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic alkaloids represent a promising class of natural and synthetic compounds with significant potential in oncology drug discovery. Their unique three-dimensional structures allow for novel interactions with various biological targets, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. This document outlines a comprehensive experimental design for the preclinical evaluation of a novel spirocyclic alkaloid, herein referred to as "Compound S," drawing upon established methodologies for similar molecules.

The protocols provided are intended as a guide for researchers to assess the anticancer efficacy of Compound S, elucidate its mechanism of action, and generate the necessary data to support further development.

In Vitro Efficacy Screening

The initial phase of preclinical assessment involves screening Compound S against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative activity.

Cell Line Panel

A diverse panel of human cancer cell lines should be selected to represent various cancer types.[1][2][3]

Cancer Type Cell Line Rationale
Cervical Cancer HeLaWidely used, well-characterized.
Liver Cancer HepG2Representative of hepatocellular carcinoma.
Breast Cancer MCF-7Estrogen receptor-positive.
T-47DProgesterone receptor-positive.
MDA-MB-231Triple-negative breast cancer.[4]
Colon Cancer HCT116Representative of colorectal carcinoma.
Leukemia Jurkat, K-562Models for leukemia.[3]
Melanoma Sk-mel-2Representative of skin cancer.[3]
Anti-Proliferative Assays

The MTS assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of Compound S (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of Compound S that inhibits cell growth by 50%) using non-linear regression analysis.

The SRB assay is a protein-based colorimetric assay for cell density determination.[1][2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value as described for the MTS assay.

Data Presentation: In Vitro Anti-Proliferative Activity of Compound S
Cell Line Cancer Type IC₅₀ (µM) after 72h
HeLaCervical[Insert Data]
HepG2Liver[Insert Data]
MCF-7Breast[Insert Data]
T-47DBreast[Insert Data]
HCT116Colon[Insert Data]
JurkatLeukemia[Insert Data]
K-562Leukemia[Insert Data]
Sk-mel-2Melanoma[Insert Data]

Mechanism of Action Studies

Once the anti-proliferative activity of Compound S is established, the next step is to investigate its mechanism of action.

Cell Cycle Analysis

Flow cytometry can be used to determine the effect of Compound S on cell cycle progression.[3]

  • Cell Treatment: Treat cells with Compound S at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Apoptosis Assays

To determine if Compound S induces programmed cell death, apoptosis assays are performed.

  • Cell Treatment: Treat cells with Compound S at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway Analysis

Based on the known targets of other spirocyclic alkaloids, key signaling pathways to investigate include those involved in cell proliferation and survival.

  • EGFR/CDK2 Pathway: Some spirooxindoles have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4]

  • Apoptotic Pathway: Investigation of key apoptotic proteins can elucidate the mechanism of cell death. This includes the pro-apoptotic proteins (e.g., Bax, caspases) and anti-apoptotic proteins (e.g., Bcl-2).[4]

  • Protein Extraction: Treat cells with Compound S, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, CDK2, p53, Bax, Bcl-2, Caspase-3, Caspase-9) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_moa Mechanism of Action cell_lines Select Cancer Cell Lines proliferation_assay Anti-Proliferation Assays (MTS/SRB) cell_lines->proliferation_assay ic50 Determine IC50 proliferation_assay->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assays ic50->apoptosis western_blot Western Blotting ic50->western_blot

Caption: Preclinical in vitro evaluation workflow for Compound S.

Hypothesized Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation CDK2 CDK2 CDK2->Proliferation Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis inhibition CompoundS Compound S CompoundS->EGFR inhibition CompoundS->CDK2 inhibition CompoundS->Bcl2 inhibition

Caption: Hypothesized signaling pathway of Compound S.

Conclusion

The experimental design outlined in this document provides a robust framework for the initial preclinical evaluation of a novel spirocyclic alkaloid, Compound S. Successful completion of these studies will provide critical insights into its potential as an anticancer agent and guide future in vivo studies and clinical development.

References

Troubleshooting & Optimization

Troubleshooting Stachartin C insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing insolubility issues with Stachartin C in aqueous solutions. The following information is designed to help you troubleshoot and overcome these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, this is a common observation. This compound is a natural product with a complex, largely hydrophobic structure (Molecular Formula: C29H41NO6)[1][2]. Compounds with this type of chemical profile often exhibit poor solubility in aqueous solutions. Vendor information suggests using organic solvents for stock solutions and specialized formulations for in vivo use, which points to inherent low water solubility[1].

Q2: What initial steps can I take to improve the solubility of this compound for my in vitro cell-based assays?

A2: For in vitro experiments, it is advisable to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in your aqueous cell culture medium.

  • Recommended Solvents for Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds.

  • Final Concentration & Solvent Tolerance: When diluting the stock solution, ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity. It is crucial to run a vehicle control (medium with the same final concentration of the organic solvent) to assess any effects of the solvent on your experimental model.

Q3: The compound precipitates when I add my DMSO stock to the aqueous buffer. What should I do?

A3: Precipitation upon dilution is a clear indicator of the compound's low aqueous solubility. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound.

  • Use a Co-solvent System: The addition of a water-miscible co-solvent can increase the solubility of hydrophobic compounds[3]. However, the choice and concentration must be compatible with your experimental system.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to help maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.

  • Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility[4].

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing the insolubility of this compound.

Initial Solubility Assessment

Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).

Workflow for Initial Solubility Testing:

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution & Observation cluster_2 Step 3: Determine Approximate Solubility A Weigh this compound Powder B Select Organic Solvent (e.g., DMSO, Ethanol) A->B C Dissolve at High Concentration (e.g., 10-50 mM) B->C D Prepare Serial Dilutions in Aqueous Buffer C->D Dilute stock into buffer E Vortex/Mix Thoroughly D->E F Incubate at Desired Temperature E->F G Visually Inspect for Precipitation F->G H Identify Highest Concentration Without Visible Precipitate G->H Analyze results I Optional: Confirm with Light Scattering/Microscopy H->I

Caption: Workflow for determining the approximate aqueous solubility of this compound.

Strategies for Solubility Enhancement

If the aqueous solubility is too low for your experimental needs, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo, required concentration).

The use of a co-solvent reduces the polarity of the aqueous environment, which can help to solubilize hydrophobic compounds.

Table 1: Example Co-solvents for Enhancing Solubility

Co-solventTypical Starting Concentration (v/v) in final solutionConsiderations
DMSO< 0.5%Can have biological effects at higher concentrations.
Ethanol1-5%Can be toxic to cells at higher concentrations.
Polyethylene Glycol (PEG 300/400)5-20%Generally well-tolerated in vivo.
Propylene Glycol5-20%Common in pharmaceutical formulations.

Surfactants can encapsulate hydrophobic molecules within micelles, increasing their apparent solubility in aqueous solutions.

Table 2: Example Surfactants for Formulation

SurfactantTypical Starting Concentration (w/v)Critical Micelle Concentration (CMC)
Tween® 800.1 - 2%~0.0013%
Pluronic® F-680.1 - 5%~0.04%
Cremophor® EL1 - 10%~0.01%

Note: It is generally recommended to work with surfactant concentrations above their CMC.

Decision-Making for Formulation Strategy

The following diagram outlines a logical approach to selecting a suitable formulation strategy.

G start This compound Insolubility Issue stock_ok Is a high-concentration organic stock solution sufficient? start->stock_ok in_vitro In Vitro Experiment? stock_ok->in_vitro No use_stock Use Diluted Stock Solution (e.g., <0.5% DMSO) stock_ok->use_stock Yes cosolvent Try Co-solvent System (e.g., PEG, Propylene Glycol) in_vitro->cosolvent Yes in_vivo_form Develop In Vivo Formulation in_vitro->in_vivo_form No surfactant Try Surfactant-based Formulation (e.g., Tween 80) cosolvent->surfactant Solubility still insufficient cyclodextrin Consider Cyclodextrin Complexation surfactant->cyclodextrin Solubility still insufficient in_vivo_form->cosolvent in_vivo_form->surfactant

Caption: Decision tree for selecting a this compound formulation strategy.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder (CAS No. 1978388-56-5)[1][2]

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve the target concentration (e.g., for 5 mg of this compound with a molecular weight of 499.64 g/mol to make a 20 mM stock, add 500.4 µL of DMSO).

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C as recommended[1].

Protocol 2: Solubility Enhancement using a Co-solvent/Surfactant System
  • Objective: To determine a suitable co-solvent or surfactant system for solubilizing this compound in an aqueous buffer for in vivo or in vitro applications.

  • Materials:

    • This compound stock solution (e.g., 20 mM in DMSO)

    • Aqueous buffer (e.g., PBS, saline)

    • Co-solvents (e.g., PEG400, Propylene Glycol)

    • Surfactants (e.g., 10% Tween® 80 solution)

  • Procedure:

    • Prepare a series of formulation vehicles. For example:

      • Vehicle A: 10% PEG400 in saline

      • Vehicle B: 10% PEG400, 5% Tween® 80 in saline

      • Vehicle C: 5% DMSO, 20% PEG400 in saline

    • For each vehicle, add a small volume of the this compound stock solution to achieve the desired final concentration.

    • Vortex each solution thoroughly.

    • Visually inspect for any signs of precipitation immediately after mixing and after a set incubation period (e.g., 1 hour) at room temperature.

    • The optimal formulation will be the one that keeps this compound in solution at the desired concentration without any precipitation.

    • Important: Always prepare a corresponding vehicle control (the formulation vehicle without this compound) to be used as a negative control in your experiments.

Disclaimer: All protocols and suggestions are for research purposes only. The user should validate these methods for their specific experimental setup.

References

Technical Support Center: Optimizing Stachartin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stachartin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their cell line treatment experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is an experimental compound believed to function as a pro-apoptotic agent in various cancer cell lines. Its mechanism is thought to involve the induction of oxidative stress and modulation of key signaling pathways that regulate cell survival and proliferation. For instance, similar compounds like Casticin (B192668) have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and sustained activation of the c-Jun N-terminal kinase (JNK) pathway in cervical cancer cells.[1] this compound may also impact the expression of critical cell survival molecules and cell cycle regulators.[2][3]

Q2: What is a recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A good starting point is to test a wide range of concentrations, for example, from 0.1 µM to 100 µM.

Q3: What is the appropriate solvent for this compound and what is the maximum final concentration in culture?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to your cells, generally below 0.1-0.5%.[4] Always include a solvent-only control in your experiments to account for any effects of the solvent itself.

Q4: How long should I incubate my cells with this compound?

A4: Incubation time can vary significantly depending on the cell line and the experimental endpoint. A time-course experiment is recommended. You might start by testing several time points, such as 6, 12, 24, 48, and 72 hours, to determine the optimal duration for observing the desired effect.

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment.

Issue Possible Cause Troubleshooting Steps
1. High Levels of Cell Death (Even at Low Concentrations) - High sensitivity of the cell line: Some cell lines are inherently more sensitive to chemical treatments.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Incorrect drug concentration: The stock solution may have been prepared incorrectly.- Perform a dose-response curve starting from very low concentrations to find the optimal range.- Ensure the final solvent concentration in the medium is below 0.1%. Run a solvent-only control.- Verify the calculations for your stock solution and dilutions. Prepare fresh dilutions for each experiment.
2. No Observable Effect or Inconsistent Results - Sub-optimal drug concentration: The concentration used may be too low for your specific cell line.- Insufficient incubation time: The treatment duration may be too short to induce a measurable response.- Cell confluence: High cell density can sometimes reduce the apparent efficacy of a compound.- Compound degradation: The this compound stock solution may have degraded.- Perform a dose-response experiment to determine the effective concentration range.- Conduct a time-course experiment to identify the optimal treatment duration.- Standardize the cell seeding density for all experiments. Aim for 70-80% confluency at the time of treatment.- Prepare fresh stock solutions of this compound. Aliquot and store at -20°C or -80°C as recommended.
3. Precipitate Forms in the Culture Medium - Poor solubility: this compound may have limited solubility in the culture medium at the tested concentration.- Interaction with media components: The compound may be interacting with serum proteins or other components.- Visually inspect the medium after adding this compound. If a precipitate is observed, try a lower concentration.- Consider reducing the serum percentage in your medium during treatment, if compatible with your cell line's health.- Ensure the DMSO stock is fully dissolved before diluting it into the medium.
4. High Variability Between Replicates - Uneven cell seeding: Inconsistent cell numbers across wells.- Pipetting errors: Inaccurate dispensing of cells or this compound.- "Edge effect" in plates: Wells on the edge of the plate may experience different evaporation rates and temperature changes.- Ensure you have a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- To minimize the edge effect, avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium instead.

Experimental Protocols & Methodologies

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 12-24 hours to allow cells to attach and resume growth.

  • Preparation of this compound Dilutions:

    • Prepare a 2X concentrated serial dilution of this compound in your complete cell culture medium.

    • Also, prepare a 2X solvent control (e.g., 0.2% DMSO if the final concentration will be 0.1%).

  • Cell Treatment:

    • Carefully remove half of the medium from each well.

    • Add an equal volume of the 2X this compound dilutions or the 2X solvent control to the corresponding wells. This brings the drug and solvent concentrations to 1X.

    • Include "untreated" control wells that receive only fresh medium.

  • Incubation:

    • Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assessment:

    • At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT, MTS, or a live/dead cell stain).

    • Read the plate according to the assay manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the solvent control wells.

    • Plot the normalized cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to calculate the IC50 value.

Visualizations

Signaling Pathways and Workflows

Stachartin_C_Pathway cluster_cell Cancer Cell This compound This compound ROS ROS This compound->ROS Induces FOXM1 FOXM1 This compound->FOXM1 Inhibits JNK JNK ROS->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis Promotes FOXM1->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Treatment_Optimization_Workflow start Start: Healthy Cell Culture dose_response 1. Dose-Response Assay (Determine IC50) start->dose_response time_course 2. Time-Course Assay (Find Optimal Duration) dose_response->time_course mechanism 3. Mechanism of Action Assays (e.g., Western Blot, Flow Cytometry) time_course->mechanism end Endpoint: Optimized Protocol mechanism->end

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent/Unexpected Results? cell_health Cell Health Issues? issue->cell_health Yes reagent_issue Reagent Problem? issue->reagent_issue No check_culture Check for contamination. Verify viability (>90%). Use consistent passage number. cell_health->check_culture protocol_issue Protocol Variance? reagent_issue->protocol_issue No fresh_reagents Prepare fresh this compound dilutions. Check solvent quality. reagent_issue->fresh_reagents standardize Standardize seeding density. Ensure consistent incubation times. Calibrate pipettes. protocol_issue->standardize

Caption: Decision tree for troubleshooting experimental results.

References

Stachartin C degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Stachartin C?

A1: For novel compounds where stability data is not yet available, it is recommended to start with conservative storage conditions to minimize degradation. Biological and RNA-based medicines, which are often sensitive to temperature, are frequently stored at ultra-low temperatures such as -70°C or -80°C to preserve their molecular properties.[1] For many pharmaceutical products, freezer storage at -20°C ± 5°C is a common starting point.[2] It is crucial to conduct stability studies to determine the optimal long-term storage conditions for this compound.

Q2: How can I assess the stability of my this compound sample?

A2: Stability testing involves evaluating the compound's properties over time under various environmental factors like temperature, humidity, and light.[3] Accelerated stability studies can provide a rapid assessment.[4] A typical approach involves storing aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and an elevated temperature like 40°C or 54°C) and analyzing them at set time points (e.g., 0, 7, 14, and 30 days).[5] Analysis can be performed using techniques like HPLC to check for the appearance of degradation products and to quantify the remaining active compound. A loss of active ingredient greater than 5% is often considered a significant loss of activity.[3]

Q3: My this compound is dissolved in a solvent. How does this affect its stability?

A3: The choice of solvent can significantly impact the stability of a compound. Some compounds may be susceptible to hydrolysis or other solvent-mediated degradation pathways. It is recommended to consult any available literature for compatible solvents. If no data is available, perform a preliminary stability study in the chosen solvent by monitoring the sample for the appearance of degradation products over a short period. For long-term storage, it is often advisable to store the compound as a dry powder if possible.

Q4: Is this compound sensitive to light?

A4: Many chemical compounds are light-sensitive. To assess photostability, specific studies are required where the compound is exposed to controlled light conditions, such as those simulating daylight and ultraviolet exposure.[2] As a precautionary measure, it is recommended to always store this compound in amber vials or otherwise protected from light.[4] All experimental manipulations should be carried out with minimal light exposure.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

  • Q: I am seeing variable results between experiments using the same concentration of this compound. What could be the cause?

    • A: This could be due to the degradation of this compound. If you are using a stock solution that has been stored for some time or has undergone multiple freeze-thaw cycles, the actual concentration of the active compound may be lower than expected. It is also possible that the compound is degrading in your experimental medium.

  • Q: How can I troubleshoot this issue?

    • A:

      • Prepare fresh stock solutions: Always prepare fresh stock solutions of this compound before each experiment or use aliquots that have not been previously thawed.

      • Assess stability in experimental media: Perform a time-course experiment to determine the stability of this compound in your specific cell culture or assay buffer. Incubate the compound in the media for the duration of your experiment and analyze for degradation at different time points.

      • Standardize handling procedures: Ensure that all experimental steps, from sample preparation to final analysis, are standardized to minimize variability.

Issue 2: Complete loss of this compound activity.

  • Q: My this compound solution shows no biological activity, even at high concentrations. What should I do?

    • A: A complete loss of activity strongly suggests that the compound has degraded. This could be due to improper storage, handling, or a fundamental instability of the molecule under the experimental conditions.

  • Q: What steps can I take to resolve this?

    • A:

      • Verify storage conditions: Double-check the storage temperature and ensure the sample has been protected from light.

      • Use a fresh, unopened vial: If possible, use a new vial of this compound to rule out issues with a specific batch or vial.

      • Analytical confirmation: Use an analytical method like LC-MS to confirm the presence and purity of this compound in your stock solution. This will also help to identify any potential degradation products.

Data Presentation

Table 1: General Conditions for Stability Testing of Pharmaceutical Products.

Study TypeStorage ConditionsTypical DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH[2][4]12 - 36 months[4]To establish the shelf life and recommended storage conditions under normal environmental circumstances.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH[2][4]6 - 12 monthsTo evaluate the product in regions with warmer or more humid climates.[4]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH[2][4]6 monthsTo simulate the effects of long-term storage in a compressed timeframe and identify degradation pathways.[4]
Refrigerated 5°C ± 3°C[2]As requiredFor products that require refrigeration.
Freezer -20°C ± 5°C or colder[2]As requiredFor products that are unstable at higher temperatures.
Accelerated (High Temp) 54°C ± 2°C[5]14 daysRapid assessment of stability at elevated temperatures.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the required amount of this compound in a sterile environment.

  • Add the appropriate volume of a suitable, anhydrous solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.

  • Vortex or sonicate briefly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C or as determined by stability studies.

Protocol 2: General Accelerated Stability Assessment

  • Prepare a stock solution of this compound at a known concentration.

  • Dispense equal volumes of the stock solution into multiple vials.

  • Designate time points for analysis (e.g., T=0, T=7 days, T=14 days).

  • Store the vials at various temperature conditions: -20°C (control), 4°C, 25°C, and 40°C.

  • At each time point, retrieve one vial from each temperature condition.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound and to observe the formation of any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling_Pathway cluster_degradation Impact of Degradation cluster_active Active Compound Pathway Stachartin_C_Degraded Degraded this compound Receptor_Binding_Inactive Inactive Receptor Binding Stachartin_C_Degraded->Receptor_Binding_Inactive Fails to bind No_Signal No Downstream Signal Receptor_Binding_Inactive->No_Signal Stachartin_C_Active Active this compound Receptor_Binding_Active Active Receptor Binding Stachartin_C_Active->Receptor_Binding_Active Signal_Transduction Signal Transduction Cascade Receptor_Binding_Active->Signal_Transduction Cellular_Response Desired Cellular Response Signal_Transduction->Cellular_Response Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Storage_Conditions -20°C 4°C 25°C 40°C Aliquot->Storage_Conditions Time_Points Analyze at T=0, 7, 14 days Storage_Conditions->Time_Points Analysis HPLC / LC-MS Analysis Time_Points->Analysis Data Calculate % Degradation Analysis->Data End End Data->End Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Fresh_Stock Used Fresh Stock? Inconsistent_Results->Fresh_Stock Yes Degradation_in_Media Check Degradation in Media Fresh_Stock->Degradation_in_Media No Loss_of_Activity Complete Loss of Activity? Fresh_Stock->Loss_of_Activity Yes Standardize_Protocol Standardize Protocol Degradation_in_Media->Standardize_Protocol Check_Storage Check Storage Conditions Loss_of_Activity->Check_Storage Yes Analytical_Confirmation Confirm with LC-MS Check_Storage->Analytical_Confirmation

References

How to prevent Stachartin C precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Stachartin C in experimental media.

Disclaimer: Publicly available physicochemical data, such as precise solubility limits for this compound, is limited. The following guidelines are based on best practices for handling natural product compounds that are often characterized by low aqueous solubility. Researchers should perform small-scale solubility tests to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in your cell culture medium can occur due to several factors:

  • Poor Aqueous Solubility: this compound is a natural product isolated from a fungus and is likely to be hydrophobic, leading to limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: You may be exceeding the solubility limit of this compound in the final volume of your medium.

  • "Solvent Shock": When a concentrated stock solution (e.g., in DMSO) is added too quickly to the aqueous medium, the compound can rapidly come out of solution before it has a chance to disperse.

  • Improper Stock Solution Preparation: If the compound is not fully dissolved in the initial stock solution, it will not remain soluble upon further dilution.

  • Temperature and pH Shifts: Moving from a storage temperature (e.g., -20°C or -80°C) to 37°C, or the specific pH of your medium (typically 7.2-7.4), can negatively affect the compound's solubility.[1][2]

  • Interaction with Media Components: Components within the medium, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with this compound and reduce its solubility.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. It is crucial to use a high-purity, sterile-filtered, anhydrous grade of DMSO for cell culture applications. This compound is a natural product from the fungus Stachybotrys chartarum.[3] For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 might be considered.[3]

Q3: How should I prepare and store my this compound stock solution?
  • Preparation: To prepare a stock solution, allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Add the calculated volume of high-purity DMSO to achieve a high but fully dissolved concentration (e.g., 10-20 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may aid dissolution, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. A product sheet suggests that in-solvent storage at -80°C is stable for up to one year.

Q4: What is the correct procedure for diluting the this compound stock solution into my cell culture medium?

To prevent precipitation during dilution, it is critical to avoid "solvent shock". The following two-step dilution method is recommended:

  • Create an Intermediate Dilution: First, dilute your concentrated DMSO stock solution into a small volume of pre-warmed (37°C) serum-free medium. The DMSO concentration in this intermediate step should ideally be between 1-5%. Add the stock solution dropwise while gently vortexing the medium.

  • Final Dilution: Add this intermediate dilution to the final volume of your complete, pre-warmed cell culture medium. The final concentration of DMSO in your culture should be kept as low as possible (typically below 0.5%, and ideally below 0.1%) to avoid solvent toxicity to your cells.

Troubleshooting Guide

If you observe precipitation, use the following guide to identify and resolve the issue.

Issue 1: Precipitation occurs immediately after adding this compound to the medium.
Potential Cause Troubleshooting Steps
Final Concentration Too High • Reduce the final concentration of this compound in your experiment.• Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section).
"Solvent Shock" • Always add the stock solution to pre-warmed (37°C) medium.• Use the two-step dilution method described in Q4.• Increase the rate of mixing by gently swirling or vortexing the medium while adding the compound dropwise.
Stock Solution Not Dissolved • Visually inspect your stock solution for any undissolved crystals before use.• If necessary, gently warm the stock solution to 37°C and vortex to ensure complete dissolution.
Cold Medium • Ensure your cell culture medium is fully pre-warmed to 37°C before adding this compound. Adding compounds to cold medium can significantly decrease their solubility.
Issue 2: Precipitation appears after a period of incubation (hours to days).
Potential Cause Troubleshooting Steps
Compound Instability/Degradation • Minimize the exposure of the stock solution and final medium to light.• Prepare fresh medium with this compound for each experiment, especially for long-term incubations.• The stability of the compound in your specific culture conditions may be limited.
Evaporation of Medium • Ensure proper humidification in your incubator to prevent evaporation.• Evaporation increases the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
Interaction with Serum Proteins • If using serum, consider reducing the serum percentage if experimentally viable.• Alternatively, serum proteins can sometimes help solubilize hydrophobic compounds. Test the solubility in both serum-free and serum-containing media to understand its effect.
pH Shift During Incubation • Ensure your incubator's CO₂ levels are stable and appropriate for the bicarbonate buffering system in your medium. A significant pH shift can affect compound solubility.

Illustrative Solubility Data

The following table provides an example of solubility data for a hypothetical hydrophobic compound similar to what a researcher might generate for this compound. This is not actual data for this compound.

Solvent/MediumTemperatureMaximum Soluble Concentration (Illustrative)Notes
DMSO25°C> 50 mg/mLCommon solvent for creating high-concentration stock solutions.
Ethanol (100%)25°C~ 10 mg/mLAlternative solvent, but can be more toxic to cells than DMSO.
PBS (pH 7.4)37°C< 0.01 mg/mLDemonstrates very low aqueous solubility.
DMEM + 10% FBS37°C~ 0.05 mg/mL (50 µg/mL)Serum may slightly improve solubility, but it remains low.
Serum-Free DMEM37°C~ 0.02 mg/mL (20 µg/mL)Solubility is often lower in the absence of serum proteins.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol helps you determine the practical working solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM), with and without serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Incubator (37°C)

  • Microscope

Procedure:

  • Prepare a Concentrated Stock Solution: Prepare a 20 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.

  • Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, add 1 mL of pre-warmed (37°C) cell culture medium.

  • Add this compound: Create a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). To do this, add the appropriate volume of your 20 mM stock to each tube. For example, to make a 100 µM solution in 1 mL, add 5 µL of the 20 mM stock. Important: Add the stock solution dropwise to the vortexing medium to prevent shock.

  • Incubate: Incubate the tubes at 37°C for 2 hours to simulate experimental conditions.

  • Visual Inspection: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals, or film).

  • Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine under 10x and 20x magnification for any crystalline structures.

  • Determine Solubility Limit: The highest concentration that remains clear, both visually and microscopically, is your maximum soluble concentration for that medium.

Visual Workflow Guides

G start Precipitation Observed in Medium immediate When did it occur? start->immediate check_conc Is final concentration too high? immediate->check_conc Immediately check_evap Is there evidence of evaporation? immediate->check_evap After Incubation reduce_conc ACTION: Reduce final concentration and perform solubility test. check_conc->reduce_conc Yes check_method Was a two-step dilution into pre-warmed medium used? check_conc->check_method No use_method ACTION: Use proper dilution method. (See Protocol Q4) check_method->use_method No check_stock Is stock solution fully dissolved? check_method->check_stock Yes check_stock->immediate Yes, issue persists dissolve_stock ACTION: Ensure stock is fully dissolved. Warm to 37°C and vortex. check_stock->dissolve_stock No delayed_label After Incubation fix_evap ACTION: Check incubator humidity. Use sealed flasks. check_evap->fix_evap Yes check_stability Could it be compound instability? check_evap->check_stability No fix_stability ACTION: Prepare fresh media for each experiment. Protect from light. check_stability->fix_stability Possible

Caption: Troubleshooting workflow for this compound precipitation.

G start Start: this compound (Lyophilized Powder) step1 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 20 mM) start->step1 step2 2. Create Intermediate Dilution step1->step2 sub_step2a A. Pre-warm small volume of serum-free medium to 37°C step2->sub_step2a sub_step2b B. Add stock solution dropwise while gently vortexing step2->sub_step2b step3 3. Prepare Final Working Solution step2->step3 sub_step3a A. Pre-warm final volume of complete medium to 37°C step3->sub_step3a sub_step3b B. Add intermediate dilution to final medium and mix gently step3->sub_step3b end Ready for Experiment (Final DMSO < 0.5%) step3->end

Caption: Recommended workflow for preparing this compound working solutions.

References

Stachartin C off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of statins and guidance on how to mitigate them during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of statins observed in preclinical research?

A1: Statins, primarily known as HMG-CoA reductase inhibitors, exhibit several off-target effects that can influence experimental outcomes. The most well-documented off-target activities include the inhibition of various protein kinases and impairment of mitochondrial function.[1][2] These effects are distinct from their on-target effect of reducing cholesterol biosynthesis.[1]

Q2: Which specific kinases are known to be affected by statins?

A2: Research has shown that statins can interact with and inhibit a number of membrane-bound and cytosolic kinases. These include key players in cellular signaling pathways such as:

  • Epidermal Growth Factor Receptor (EGFR) [1][3]

  • Human Epidermal Growth Factor Receptor 2 (HER2/erb-b2) [1][3]

  • MET proto-oncogene, receptor tyrosine kinase (MET) [1][3]

  • SRC proto-oncogene, non-receptor tyrosine kinase (Src) [1][3]

These interactions can alter signaling cascades like the PI3K/AKT and MAPK pathways, impacting cell proliferation, survival, and migration.[3]

Q3: How do statins affect mitochondrial function?

A3: Statins can significantly impact mitochondrial pathways through several mechanisms:

  • Reduction of Coenzyme Q10 (CoQ10): By inhibiting the mevalonate (B85504) pathway, statins also reduce the synthesis of CoQ10, a vital component of the electron transport chain.[2][4]

  • Inhibition of Respiratory Chain Complexes: Statins have been shown to directly inhibit mitochondrial respiratory chain complexes, particularly complexes I, II, III, and IV.[1][2]

  • Induction of Mitochondrial Apoptosis: Statins can induce the intrinsic apoptotic pathway.[2][5]

  • Increased Oxidative Stress: In certain tissues, such as skeletal muscle, statins can lead to an increase in reactive oxygen species (ROS) and mitochondrial dysfunction.[6]

Troubleshooting Guide

Issue: Inconsistent results in cell signaling assays when using statins.

Your experimental results in pathways involving EGFR, HER2, MET, or Src signaling are variable or unexpected after statin treatment.

  • Possible Cause: Direct off-target inhibition of kinases by the statin. Statins have been shown to inhibit these kinases at nanomolar concentrations.[1]

  • Troubleshooting Steps:

    • Validate Kinase Activity: Perform a direct in vitro kinase assay with the specific statin and kinase of interest to quantify the inhibitory effect.

    • Use a More Specific Inhibitor: As a control, use a well-characterized, specific inhibitor for the kinase to compare phenotypes.

    • Dose-Response Curve: Generate a detailed dose-response curve for the statin in your cellular assay to distinguish between on-target and off-target effects, which may occur at different concentration ranges.

    • Rescue Experiment: Attempt to rescue the observed phenotype by activating the signaling pathway downstream of the affected kinase.

Issue: Observed cellular toxicity or apoptosis at concentrations expected to only inhibit HMG-CoA reductase.

You are observing decreased cell viability or markers of apoptosis in your cell culture experiments with statins.

  • Possible Cause: Off-target effects on mitochondrial function, leading to apoptosis.[2][5]

  • Troubleshooting Steps:

    • Assess Mitochondrial Health: Measure mitochondrial membrane potential using a fluorescent dye (e.g., TMRE or JC-1). A decrease in potential is an early indicator of apoptosis.

    • Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels.

    • Coenzyme Q10 Supplementation: Treat cells with exogenous Coenzyme Q10 to see if it rescues the phenotype, which would suggest the toxicity is mediated by CoQ10 depletion.[7]

    • Apoptosis Marker Analysis: Perform western blotting for key apoptosis markers like cleaved caspase-3 and Bcl-2 family proteins.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Simvastatin for various off-target kinases.

KinaseIC50 (nM)
CAMK1G>10,000
TSSK1B>10,000
EGFR~5,000
ERBB2 (HER2)~7,500
MET~8,000
SRC~9,000

Data adapted from in vitro kinome screening studies.[8][9]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of a statin on a specific kinase.

  • Reagents: Recombinant active kinase, kinase-specific substrate peptide, ATP, kinase buffer, statin stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the statin in kinase buffer.

    • In a 96-well plate, add the recombinant kinase and the statin dilutions. Incubate for 10 minutes at room temperature.

    • Add the substrate peptide and ATP to initiate the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the statin concentration.

Protocol 2: Measurement of Mitochondrial Membrane Potential

This protocol outlines the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.

  • Reagents: TMRE dye, cell culture medium, FCCP (a mitochondrial uncoupling agent, as a positive control), and the statin of interest.

  • Procedure:

    • Plate cells in a 96-well, black-walled imaging plate and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the statin for the specified duration. Include a positive control group treated with FCCP.

    • Add TMRE to the cell culture medium at a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.

    • Wash the cells with pre-warmed PBS.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation/emission of ~549/575 nm.

    • A decrease in fluorescence intensity in statin-treated cells compared to the untreated control indicates mitochondrial depolarization.

Visualizations

Statin_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT MAPK MAPK Pathway EGFR->MAPK HER2 HER2 HER2->PI3K_AKT HER2->MAPK MET MET MET->PI3K_AKT MET->MAPK Src Src Src->PI3K_AKT Src->MAPK Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Promotes MAPK->Proliferation_Survival Promotes Statin Statin Statin->EGFR Inhibition Statin->HER2 Inhibition Statin->MET Inhibition Statin->Src Inhibition

Caption: Off-target kinase inhibition by statins.

Statin_Mitochondrial_Effects cluster_pathway Mevalonate Pathway cluster_mitochondrion Mitochondrion Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase On-Target Inhibition ETC Electron Transport Chain (Complexes I-IV) Statin->ETC Off-Target Inhibition Mevalonate Mevalonate CoQ10 Coenzyme Q10 Mevalonate->CoQ10 Synthesis CoQ10->ETC Required for ROS Increased ROS ETC->ROS Leads to Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Statin effects on mitochondrial function.

References

Technical Support Center: Improving the Yield of Chatancin Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Chatancin.

Frequently Asked Questions (FAQs)

Q1: What is Chatancin and why is its synthesis important?

A1: Chatancin is a structurally complex marine natural product isolated from the soft coral Sarcophyton sp. It is a potent antagonist of the Platelet-Activating Factor (PAF), a key mediator in various physiological and pathological processes, including inflammation, platelet aggregation, and allergic responses.[1] Its intricate polycyclic architecture and significant biological activity make it a compelling target for total synthesis, enabling further investigation of its therapeutic potential.

Q2: What is the general strategy for the enantioselective total synthesis of Chatancin?

A2: The enantioselective total synthesis of (+)-Chatancin, as reported by Maimone and Zhao, is a concise 7-step route starting from (S)-dihydrofarnesal.[1][2] The key transformations include a [4+2] Diels-Alder cycloaddition to construct the core carbocyclic framework, a mild allylic chlorination, and a zinc-mediated reductive cyclization to forge the final ring system.[1]

Q3: What are the major challenges in the synthesis of Chatancin?

A3: The main challenges include controlling the stereochemistry during the Diels-Alder cycloaddition, achieving selective allylic chlorination without side reactions, and efficiently inducing the final reductive cyclization to form the strained polycyclic system. The stability of the final product can also be a concern under certain conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield in the [4+2] Diels-Alder Cycloaddition

The intramolecular Diels-Alder reaction is a critical step in forming the bicyclic core of Chatancin. Low yields can often be attributed to several factors.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Substrate Decomposition at High Temperatures The reaction is typically run at elevated temperatures (e.g., 100 °C in toluene).[1] If starting material or product decomposition is observed (e.g., by TLC analysis), consider lowering the reaction temperature and extending the reaction time.Reduced byproduct formation and improved yield of the desired cycloadduct.
Unfavorable Equilibrium (Retro-Diels-Alder) The Diels-Alder reaction is reversible. If the retro-Diels-Alder reaction is significant at the reaction temperature, a lower temperature may favor the forward reaction.[3]Increased accumulation of the product by shifting the equilibrium.
Incorrect Solvent Choice While toluene (B28343) is reported to be effective,[1] solvent polarity can influence the rate and yield of Diels-Alder reactions.[3] A solvent screen with more polar, non-protic solvents could be beneficial.Identification of a solvent that better solubilizes reactants and stabilizes the transition state, leading to a higher yield.
Presence of Impurities Impurities in the starting material can inhibit the reaction or lead to side products.Ensure the diene precursor is of high purity by re-purification (e.g., column chromatography) before the reaction.
Issue 2: Poor Yield or Lack of Selectivity in the Allylic Chlorination

The introduction of the chlorine atom at the allylic position is crucial for the subsequent cyclization. This step can be plagued by side reactions or low conversion.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Over-chlorination or Addition to the Double Bond A high local concentration of the chlorinating agent (SO2Cl2) can lead to undesired side products. Ensure slow, dropwise addition of the reagent at a low temperature (e.g., 0 °C).[1][4]Minimized formation of dichlorinated or addition products, improving the selectivity for the desired mono-allylic chloride.
Decomposition of the Starting Material or Product The substrate or product may be sensitive to acidic byproducts. The reaction is reported to be run in the presence of a mild base like sodium carbonate to neutralize any generated acid.[1]Increased stability of the reactants and products, leading to a higher isolated yield.
Inefficient Radical Initiation While this reaction with SO2Cl2 can proceed via a radical mechanism,[5] insufficient initiation can lead to low conversion. Ensure the reaction is protected from light if a specific radical initiator is not used to avoid uncontrolled side reactions.Consistent and controlled reaction progress.
Solvent Effects The choice of solvent can impact the reaction's efficiency and selectivity. Dichloromethane (B109758) (DCM) is a common choice.[1] Using non-polar aprotic solvents can be explored.[6][7]Improved yield and selectivity by optimizing the reaction medium.
Issue 3: Low Yield in the Zinc-Mediated Reductive Cyclization

The final ring-closing step is a reductive cyclization mediated by zinc dust. The efficiency of this step is highly dependent on the activity of the zinc and the reaction conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inactive Zinc Surface The surface of zinc dust can be passivated by a layer of zinc oxide, which prevents the reaction. It is crucial to activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.A highly active zinc surface will promote the desired reductive cyclization, leading to a significant increase in yield.
Presence of Water This reaction is sensitive to moisture. Ensure all glassware is oven-dried, and the solvent (THF) is anhydrous.Anhydrous conditions prevent quenching of the organozinc intermediate, allowing the cyclization to proceed efficiently.
Incorrect Reaction Temperature The reaction is reported to be run at reflux in THF.[1] If the reaction is sluggish, ensure the reflux temperature is maintained.Sufficient thermal energy is provided to overcome the activation barrier for the cyclization.
Sub-optimal Zinc Stoichiometry An excess of freshly activated zinc dust is used to drive the reaction to completion.[1] Ensure a sufficient excess is used.Complete consumption of the starting material and maximization of the product yield.

Experimental Protocols

1. [4+2] Diels-Alder Cycloaddition

A solution of the methoxycarbonylated pyrone precursor in anhydrous toluene (0.01 M) is heated to 100 °C in a sealed tube for 4 days. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield the bicyclic adducts.[1]

2. Allylic Chlorination

To a solution of the Diels-Alder adduct and sodium carbonate in anhydrous dichloromethane (DCM) at 0 °C is added a solution of sulfuryl chloride (SO2Cl2) in DCM dropwise over 10 minutes. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is used in the next step without further purification.[1]

3. Zinc-Mediated Reductive Cyclization

A flask containing freshly activated zinc dust is heated under vacuum and then cooled to room temperature under an argon atmosphere. Anhydrous THF is added, followed by a solution of the crude allylic chloride in anhydrous THF. The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the cyclized product.[1]

Signaling Pathway and Workflow Diagrams

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR binds Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation MAPK_cascade MAPK Cascade (e.g., ERK) PKC->MAPK_cascade activates Inflammation Inflammation MAPK_cascade->Inflammation Chatancin Chatancin Chatancin->PAFR antagonizes

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the antagonistic action of Chatancin.

Experimental_Workflow start Start: (S)-dihydrofarnesal step1 [4+2] Diels-Alder Cycloaddition start->step1 purification1 Purification (Chromatography) step1->purification1 step2 Allylic Chlorination (SO2Cl2, Na2CO3) purification1->step2 workup2 Aqueous Workup step2->workup2 step3 Zinc-Mediated Reductive Cyclization workup2->step3 purification3 Purification (Chromatography) step3->purification3 final_product Final Product: (+)-Chatancin purification3->final_product

Caption: General experimental workflow for the synthesis of Chatancin.

Troubleshooting_Logic start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Activity start->check_reagents check_purity->check_conditions Pure impure Re-purify Starting Material check_purity->impure Impure adjust_temp Adjust Temperature check_conditions->adjust_temp Temperature Issue change_solvent Screen Solvents check_conditions->change_solvent Solvent Issue check_reagents->check_conditions Active activate_reagent Activate/Re-purchase Reagent check_reagents->activate_reagent Inactive success Yield Improved impure->success adjust_temp->success change_solvent->success activate_reagent->success

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Stachartin C experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with the hypothetical compound, Stachartin C.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the IC50 value of this compound between experiments. What are the potential causes?

A1: High variability in IC50 values is a common issue in drug discovery experiments and can stem from several factors:

  • Cell-Based Variability:

    • Cell Line Authenticity and Passage Number: Ensure the cell line has been recently authenticated and use cells within a consistent and low passage number range. Genetic drift can occur at high passage numbers, altering cellular responses.

    • Cell Health and Viability: Confirm that cells are healthy and have high viability (>95%) at the time of seeding. Stressed or unhealthy cells can respond inconsistently to treatment.

    • Seeding Density: Inconsistent cell seeding density can lead to variations in cell growth and confluence, which can affect the apparent potency of the compound.

  • Compound Handling and Storage:

    • Storage Conditions: this compound should be stored under recommended conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.[1][2] Adherence to these conditions is critical for maintaining the compound's integrity.

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the stock solution, as this can lead to compound degradation or precipitation. Aliquoting the stock solution is highly recommended.

    • Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.

  • Assay Protocol and Reagents:

    • Reagent Quality and Consistency: Use reagents from the same lot number within an experiment and, if possible, across a series of experiments to minimize variability.

    • Incubation Times: Precise and consistent incubation times with this compound are crucial. Deviations can lead to significant differences in the observed biological effect.

    • Assay Endpoint Measurement: Ensure that the detection instrument is properly calibrated and that the assay readout is within the linear range of detection.

Q2: How can we improve the day-to-day reproducibility of our this compound experiments?

A2: Improving reproducibility requires standardization and meticulous attention to detail.[3][4][5] Consider the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all aspects of the experiment, from cell culture and compound preparation to data analysis.

  • Positive and Negative Controls: Always include appropriate positive and negative controls in every experiment. The positive control should be a compound with a known and consistent effect in your assay system, while the negative control (vehicle) helps to establish the baseline response.

  • Environmental Factors: Maintain consistent environmental conditions for cell culture (e.g., temperature, CO2, humidity) and experiments.

  • Data Analysis: Use a consistent and well-defined data analysis workflow. This includes the method for background subtraction, normalization, and curve fitting.

  • Operator Training: Ensure all personnel conducting the experiments are thoroughly trained on the SOPs to minimize operator-dependent variability.

Q3: What are the known signaling pathways affected by this compound?

A3: Based on initial characterization, this compound is believed to primarily modulate the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation. Constitutive activation of the STAT3 pathway is implicated in various cancers. Inhibition of this pathway by this compound can lead to reduced expression of downstream target genes, resulting in anti-proliferative and pro-apoptotic effects in susceptible cancer cell lines.

Troubleshooting Guides

Issue 1: Low Potency or No Activity of this compound
Potential Cause Troubleshooting Step
Compound Degradation 1. Prepare a fresh dilution of this compound from a new aliquot of the stock solution. 2. Verify the storage conditions of the stock solution against the manufacturer's recommendations. 3. If possible, confirm the identity and purity of the compound using analytical methods such as LC-MS or NMR.
Incorrect Assay Conditions 1. Review the experimental protocol to ensure all steps were followed correctly. 2. Confirm the concentration of all reagents and the incubation times. 3. Run a positive control with a known inhibitor of the target pathway to validate the assay system.
Cell Line Resistance 1. Verify that the chosen cell line is known to be sensitive to the targeted pathway (e.g., has constitutively active JAK/STAT signaling). 2. Test this compound in a different, sensitive cell line to confirm its activity.
Issue 2: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Contamination 1. Check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi). 2. Use sterile techniques and ensure all reagents and media are not contaminated.
Reagent-Related Issues 1. Check for precipitation of this compound in the culture medium at the concentrations tested. 2. Ensure that the assay reagents are properly prepared and have not expired.
Cellular Stress 1. Ensure cells are not over-confluent at the time of the assay. 2. Check for signs of cellular stress, such as changes in morphology.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) ± SDAssay Type
HCT116Colorectal Carcinoma15.2 ± 3.1Cell Viability (MTT)
DLD-1Colorectal Adenocarcinoma25.8 ± 5.4Cell Viability (MTT)
A549Lung Carcinoma150.7 ± 22.9Cell Viability (MTT)
MCF-7Breast Adenocarcinoma> 1000Cell Viability (MTT)

Table 2: Effect of this compound on STAT3 Phosphorylation

Cell LineTreatmentp-STAT3 (Tyr705) Inhibition (%) ± SD
HCT116This compound (50 nM)85.3 ± 7.6
DLD-1This compound (50 nM)78.1 ± 9.2
A549This compound (50 nM)22.5 ± 4.1

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-STAT3
  • Cell Lysis:

    • Seed cells and treat with this compound as described above.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

Visualizations

Stachartin_C_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Stachartin_C This compound Stachartin_C->JAK Inhibits Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for this compound's inhibition of the JAK/STAT pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (QC Checks) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Dilution Series Treatment Treat Cells (e.g., 72h) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Endpoint Endpoint Measurement (e.g., MTT) Treatment->Assay_Endpoint Data_Acquisition Read Plate Assay_Endpoint->Data_Acquisition Data_Processing Normalize Data Data_Acquisition->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: General experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Overcoming Stathmin-Mediated Drug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Stachartin C" was not found in the scientific literature. This technical support center addresses resistance mediated by Stathmin (STMN1) , a well-documented protein involved in cancer drug resistance, which is presumed to be the intended subject of the query.

This guide is intended for researchers, scientists, and drug development professionals investigating resistance to anti-cancer agents, particularly microtubule-targeting drugs, in Stathmin-overexpressing cancer models.

Frequently Asked Questions (FAQs)

Q1: What is Stathmin and how does it contribute to cancer drug resistance?

A1: Stathmin, also known as oncoprotein 18 (Op18), is a 19-kDa cytosolic phosphoprotein that plays a crucial role in regulating microtubule dynamics.[1] Microtubules are essential for forming the mitotic spindle during cell division. Stathmin functions by sequestering tubulin heterodimers, preventing their polymerization into microtubules, and by promoting microtubule depolymerization.[1][2] Many cancer cells overexpress Stathmin, which leads to a more dynamic and unstable microtubule network. This increased instability can confer resistance to microtubule-targeting agents like taxanes (e.g., paclitaxel), which work by stabilizing microtubules.[3][4] By destabilizing the drug's target, Stathmin reduces the efficacy of the therapeutic agent.[2]

Q2: My cancer cell line is resistant to paclitaxel (B517696). How do I know if Stathmin is involved?

A2: To determine if Stathmin is mediating paclitaxel resistance in your cell line, you should first assess the expression level of Stathmin protein. A common method is to compare the Stathmin protein levels in your resistant cell line to a sensitive, control cell line using Western blotting. High Stathmin expression in the resistant line is a strong indicator of its potential involvement.[5] To confirm this, you can experimentally manipulate Stathmin levels. For instance, using siRNA to knock down Stathmin expression in the resistant cells should lead to increased sensitivity to paclitaxel.[6][7]

Q3: What are the primary signaling pathways that regulate Stathmin activity?

A3: Stathmin's activity is primarily regulated by phosphorylation at four serine residues (Ser16, Ser25, Ser38, and Ser63).[1][8] Phosphorylation inactivates Stathmin, preventing it from binding to tubulin and thereby promoting microtubule stability.[3] Several key signaling pathways converge on Stathmin, including:

  • MAPK (Mitogen-Activated Protein Kinase) pathway: Can phosphorylate Stathmin, influencing cell cycle progression.

  • PI3K/Akt/mTOR pathway: This pathway has been shown to be regulated by Stathmin in certain cancers.[9]

  • Cell Cycle Kinases (e.g., CDKs): These kinases phosphorylate Stathmin in a cell-cycle-dependent manner to allow for proper mitotic spindle formation.[8] Dephosphorylation by phosphatases like PP2A reverses this inactivation.[8]

Q4: What are the main experimental strategies to overcome Stathmin-mediated resistance?

A4: The two main strategies are:

  • Directly targeting Stathmin: This involves reducing the expression or function of Stathmin. The most common laboratory method is using RNA interference (siRNA or shRNA) to silence the STMN1 gene.[6][10]

  • Targeting upstream regulators: This involves modulating the kinases that phosphorylate (and thus inactivate) Stathmin. For example, inhibiting Wee-1 kinase can lead to the activation of cdk1, which then phosphorylates and inactivates Stathmin, sensitizing cells to antimicrotubule agents.[11]

Troubleshooting Guides

Issue 1: Low Efficiency of siRNA-Mediated Stathmin Knockdown
Symptom Possible Cause Troubleshooting Steps
No reduction in Stathmin mRNA (qPCR) Inefficient siRNA transfection.Optimize transfection protocol for your specific cell line (reagent-to-siRNA ratio, cell confluency). Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a transfection control (e.g., fluorescently labeled siRNA) to assess delivery efficiency.[12][13]
Poor siRNA design or degraded siRNA.Test 2-3 different validated siRNA sequences for Stathmin. Ensure proper storage and handling of siRNA reagents to prevent degradation.[14]
Incorrect timing of analysis.Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the point of maximum mRNA knockdown.[14]
mRNA is reduced, but protein level is unchanged (Western Blot) High protein stability.Stathmin protein may have a long half-life. Extend the time course of your experiment to 72 or 96 hours post-transfection to allow for protein turnover.
Antibody issues.Validate your Stathmin antibody using a positive control lysate. Ensure you are using the correct antibody dilution and incubation conditions.
Suboptimal lysis buffer.Ensure your lysis buffer contains protease inhibitors to prevent protein degradation during sample preparation.[15]
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT) After Stathmin Knockdown
Symptom Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding.Ensure a single-cell suspension before plating. Pipette gently to avoid creating gradients in the wells. Check cell distribution under a microscope after plating.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.
Incomplete formazan (B1609692) solubilization (MTT assay).Ensure the formazan crystals are fully dissolved before reading the plate. Mix thoroughly and check for precipitates.[16]
No significant change in drug sensitivity (IC50) Incomplete Stathmin knockdown.Confirm knockdown at the protein level by Western blot at the time of the viability assay. An insufficient reduction in protein may not be enough to sensitize cells.
Cell line uses alternative resistance mechanisms.Stathmin may not be the primary driver of resistance. Investigate other mechanisms like drug efflux pumps (e.g., P-glycoprotein) or expression of different tubulin isotypes.
Incorrect drug concentration range.Ensure your drug dilution series brackets the expected IC50 values for both control and knockdown cells. You may need to shift the range to observe a difference.[17]
Issue 3: Weak or No Signal for Phosphorylated Stathmin in Western Blot
Symptom Possible Cause Troubleshooting Steps
Weak or no band for p-Stathmin Phosphatase activity during sample prep.Crucial: Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep samples on ice at all times.[18]
Low abundance of phosphorylated form.You may need to stimulate the cells to induce phosphorylation (e.g., with a growth factor or by arresting cells in mitosis). Load a higher amount of total protein (50-100 µg).[19]
Wrong blocking buffer.Do not use non-fat milk for blocking. Milk contains casein, a phosphoprotein, which can cause high background and mask the signal. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[18][20]
Incorrect buffer system.Avoid using phosphate-buffered saline (PBS) for washes and antibody dilutions, as the phosphate (B84403) ions can interfere with the phospho-specific antibody binding. Use Tris-buffered saline (TBS) instead.[20]

Data Presentation

Table 1: Effect of Stathmin Inhibition on Paclitaxel Sensitivity

The following table is a representative example of data demonstrating how Stathmin inhibition can sensitize cancer cells to paclitaxel.

Cell LineTransfectionStathmin Protein Level (Relative to Control)Paclitaxel IC50 (nM)Fold Sensitization
JurkatControl siRNA1.05.0-
JurkatStathmin siRNA0.21.53.3x
NamalwaControl siRNA1.06.5-
NamalwaStathmin siRNA0.32.13.1x

Data are hypothetical and compiled for illustrative purposes based on findings reported in the literature.[21]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of Stathmin

This protocol describes the transient knockdown of Stathmin in a cancer cell line (e.g., HeLa, A549) using lipofection.

Materials:

  • Target cell line

  • Complete culture medium

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • Validated Stathmin-targeting siRNA and non-targeting control siRNA (20 µM stocks)

  • 6-well plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 2.5 x 10^5 cells/well).

  • siRNA-Lipofectamine Complex Preparation: a. For each well, dilute 50 pmol of siRNA (2.5 µL of a 20 µM stock) into 250 µL of Opti-MEM. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Analysis: After incubation, harvest the cells for downstream analysis (e.g., qPCR to check mRNA knockdown or Western blot for protein knockdown).

Protocol 2: Western Blot for Total and Phospho-Stathmin

Materials:

  • Cell lysates (prepared in RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer (e.g., Tris-Glycine)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer: 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies: Rabbit anti-Stathmin, Rabbit anti-phospho-Stathmin (Ser16)

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL detection reagent

Procedure:

  • Sample Preparation: Thaw cell lysates on ice. Determine protein concentration using the BCA assay. Prepare samples by diluting lysate to 1 µg/µL with lysis buffer and adding Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18]

  • Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL reagent according to the manufacturer's instructions and visualize the bands using a chemiluminescence imager.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Transfected cells (from Protocol 1)

  • 96-well plates

  • Paclitaxel (or other cytotoxic drug)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: 24 hours after transfection, trypsinize and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

  • Drug Treatment: Prepare a serial dilution of paclitaxel in culture medium. Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[21][22]

Mandatory Visualizations

Stathmin_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_microtubule Microtubule Dynamics Growth_Factors Growth Factors, Mitogens Receptor Tyrosine Kinase Receptor MAPK_Pathway MAPK Pathway (e.g., Erk) Receptor->MAPK_Pathway activates Stathmin_Active Active Stathmin (Unphosphorylated) MAPK_Pathway->Stathmin_Active phosphorylates CDK1 CDK1/Cyclin B CDK1->Stathmin_Active phosphorylates (in M-phase) Wee1 Wee-1 Kinase Wee1->CDK1 inhibits Stathmin_Inactive Inactive Stathmin-P (Phosphorylated) Stathmin_Active->Stathmin_Inactive P Tubulin α/β-Tubulin Dimers Stathmin_Active->Tubulin sequesters MT_Depolymerization Microtubule Depolymerization Stathmin_Active->MT_Depolymerization promotes Stathmin_Inactive->Stathmin_Active de-P (PP2A) MT_Polymerization Microtubule Polymerization Stathmin_Inactive->MT_Polymerization allows Tubulin->MT_Depolymerization Resistance Drug Resistance (e.g., to Paclitaxel) MT_Depolymerization->Resistance

Caption: Stathmin signaling pathway and its role in drug resistance.

Experimental_Workflow Start Start: Resistant Cancer Cell Line Hypothesis Hypothesis: Resistance is mediated by high Stathmin expression Start->Hypothesis Step1 Step 1: Characterize Stathmin Expression Hypothesis->Step1 Step2 Step 2: Knock Down Stathmin Expression Step1->Step2 Method1 Western Blot: Compare resistant vs. sensitive cell lines Step1->Method1 Step3 Step 3: Assess Drug Sensitivity Step2->Step3 Step4 Step 4: Analyze Microtubule Phenotype Step2->Step4 Method2 Transfect with: - Control siRNA - Stathmin siRNA Step2->Method2 Conclusion Conclusion: Stathmin knockdown reverses resistance Step3->Conclusion Method3 MTT / Cell Viability Assay: Determine IC50 for Paclitaxel Step3->Method3 Step4->Conclusion Method4 Immunofluorescence: Stain for α-tubulin to visualize microtubules Step4->Method4

Caption: Experimental workflow for overcoming Stathmin-mediated resistance.

References

Stachartin C dose-response curve not behaving as expected

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected dose-response curve behavior with Stachartin C. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound dose-response curve is flat and shows no inhibition, even at high concentrations. What could be the issue?

A flat dose-response curve suggests a lack of biological activity under the tested conditions. Several factors could contribute to this observation:

  • Compound Inactivity: this compound may not be active in the specific assay or cell line being used.

  • Compound Instability or Degradation: The compound may have degraded during storage or within the experimental timeframe. It is crucial to prepare fresh solutions for each experiment.

  • Solubility Issues: this compound might be precipitating out of the solution at the tested concentrations, preventing it from interacting with its target.

  • Incorrect Assay Conditions: The assay may not be sensitive enough to detect the compound's effects, or critical co-factors required for its activity may be absent.

Q2: The dose-response curve for this compound is U-shaped (biphasic). What does this indicate?

A U-shaped or biphasic dose-response curve, where the response decreases at low doses and then increases at higher doses, can be caused by several factors:

  • Off-target effects: At higher concentrations, this compound might be interacting with other targets that produce an opposing effect.

  • Cytotoxicity: High concentrations of the compound could be inducing cell death through a mechanism unrelated to the primary target, which might interfere with the assay readout.

  • Compound Interference: The compound itself may interfere with the assay components at high concentrations (e.g., absorbance or fluorescence).

Q3: I'm observing high variability between my replicate wells for the this compound treatment. What are the common causes?

High variability can obscure the true dose-response relationship. Common causes include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate can lead to significant differences in the baseline signal.

  • Compound Precipitation: If this compound is not fully dissolved, the actual concentration delivered to the cells will vary between wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce significant variability.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[1]

Q4: The IC50 value I calculated for this compound is significantly different from what was expected. Why might this be?

A shift in the IC50 value can be attributed to several experimental parameters:[1]

  • Cell Line Differences: Different cell lines can exhibit varying sensitivities to the same compound due to differences in target expression or compensatory signaling pathways.[1]

  • Cell Health and Passage Number: The health, confluency, and passage number of the cells can all impact their response to a compound.

  • Assay Incubation Time: The duration of compound exposure can significantly influence the apparent IC50 value.

  • Reagent Concentrations: Variations in the concentration of assay substrates or reagents can alter the dynamics of the biological system and affect the calculated IC50.[1]

Troubleshooting Guide: Unexpected Dose-Response Curves

If you are experiencing issues with your this compound dose-response experiments, follow this guide to identify and resolve the problem.

Step 1: Compound Integrity and Preparation

The first step in troubleshooting is to verify the integrity of the compound and its preparation.

Potential Issue Troubleshooting Action
Compound Degradation Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Solubility Problems Visually inspect the compound dilutions for any signs of precipitation. Determine the optimal solvent and ensure the final concentration in the assay medium is non-toxic to the cells (e.g., typically ≤ 0.5% for DMSO).[2]
Incorrect Concentration Verify the calculations for your serial dilutions. If possible, use a analytical method to confirm the concentration of the stock solution.
Step 2: Assay System and Conditions

If the compound is not the source of the issue, the next step is to evaluate the assay system.

Potential Issue Troubleshooting Action
Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Perform a cell titration experiment to find the optimal seeding density for your assay.
Contamination Regularly check cell cultures for any signs of microbial contamination, which can interfere with assay readouts.
Assay Interference Run control wells containing this compound without cells to check for any direct interference with the assay reagents (e.g., colorimetric or fluorescent signal).
Incubation Times Optimize the incubation time for both the compound treatment and the assay development steps.
Step 3: Data Analysis and Curve Fitting

Finally, review your data analysis procedures to ensure the results are being interpreted correctly.

Potential Issue Troubleshooting Action
Inappropriate Curve Fit Use a four-parameter logistic (4PL) non-linear regression model to fit the dose-response data. Ensure that the top and bottom plateaus of the curve are well-defined by your data points.
Data Normalization Normalize the data to appropriate controls (e.g., vehicle control as 100% and a positive control or maximum inhibition as 0%).
Outliers Carefully examine the data for any obvious outliers and consider whether they should be excluded from the analysis based on statistical justification.

Experimental Protocols

MTS Cell Viability Assay

This protocol describes a common method for generating a dose-response curve using a colorimetric MTS assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common approach is to prepare 2X concentrated solutions that will be added to the wells in a 1:1 ratio.

    • Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of this compound or the vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data by setting the vehicle control as 100% viability and a control with a cytotoxic agent or no cells as 0% viability.

    • Plot the percent viability against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow Start Start Unexpected Curve Unexpected Dose-Response Curve Start->Unexpected Curve Check Compound Step 1: Check Compound - Fresh Stock? - Solubility? - Dilutions Correct? Unexpected Curve->Check Compound Start Here Check Assay Step 2: Check Assay System - Cell Health? - Seeding Density? - Controls OK? Check Compound->Check Assay Compound OK Issue Resolved Issue Resolved Check Compound->Issue Resolved Issue Found & Fixed Check Analysis Step 3: Check Data Analysis - Correct Normalization? - Appropriate Curve Fit? - Outliers? Check Assay->Check Analysis Assay OK Check Assay->Issue Resolved Issue Found & Fixed Check Analysis->Issue Resolved Analysis OK Consult Consult Senior Scientist or Technical Support Check Analysis->Consult Issue Persists

Caption: A flowchart for troubleshooting unexpected dose-response curves.

G cluster_pathway Hypothetical this compound Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation) Transcription_Factor->Gene_Expression Stachartin_C This compound Stachartin_C->Kinase_B Inhibits

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Refining Stachartin C Delivery Methods for In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of Stachartin C, a novel natural product with presumed poor aqueous solubility. The following information is curated to address common challenges and provide structured guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: this compound is showing poor solubility in common aqueous vehicles. What are the initial steps to improve its formulation for in vivo studies?

A1: Poor aqueous solubility is a common challenge with natural products.[1][2][3] The initial approach should focus on systematically evaluating various formulation strategies to enhance the solubility and bioavailability of this compound.

Recommended Initial Steps:

  • Characterize Physicochemical Properties: Determine the logP value, melting point, and pKa of this compound. This will help classify it and guide the selection of an appropriate solubilization strategy. Lipophilic compounds (high logP) often benefit from lipid-based formulations, while high-melting-point compounds may be more suited for solid-state modifications.[4]

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[1] Techniques like micronization and nanonization should be considered.

  • Solvent and Co-solvent Screening: Systematically screen a panel of biocompatible solvents and co-solvents.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.

  • Use of Excipients: Explore the use of surfactants, cyclodextrins, or other solubilizing agents.

Q2: What are some common formulation strategies for delivering poorly soluble natural products like this compound in vivo?

A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of natural products. The choice of strategy will depend on the specific properties of this compound and the research goals.

Formulation StrategyDescriptionAdvantagesDisadvantages
Lipid-Based Drug Delivery Systems (LBDDS) Formulations incorporating the drug into inert lipid vehicles like oils and surfactants. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).Enhances solubility and absorption of lipophilic drugs. Can improve bioavailability.Can be complex to formulate and characterize. Potential for drug precipitation upon dilution.
Solid Dispersions The drug is dispersed in a solid polymeric matrix, often in an amorphous state.Increases the surface area and dissolution rate of the drug.Can be physically unstable over time (recrystallization). Requires specialized equipment like spray dryers or melt extruders.
Nanoparticle Formulations The drug is encapsulated or formulated into nanoparticles, such as solid lipid nanoparticles (SLN) or polymeric nanoparticles.Improves solubility and can be designed for targeted delivery. May enhance bioavailability and reduce toxicity.Can be challenging to scale up. Potential for instability and agglomeration.
Inclusion Complexes with Cyclodextrins The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule.Increases aqueous solubility and stability of the drug.Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity.

Q3: We are observing low bioavailability of this compound in our animal models despite improved solubility. What could be the contributing factors and how can we address them?

A3: Low bioavailability of orally administered drugs can be due to several factors beyond poor solubility, including poor absorption, and first-pass metabolism. For intravenously administered compounds, rapid clearance can be an issue.

Potential Causes and Troubleshooting Strategies:

  • Poor Permeability: this compound may have low permeability across the intestinal epithelium. Strategies to address this include the use of permeation enhancers or lipid-based formulations that can facilitate absorption.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein, which pump it back into the intestinal lumen. Co-administration with an inhibitor of these transporters could be explored.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation. Strategies to mitigate this include using delivery systems that promote lymphatic transport (e.g., LBDDS) or exploring alternative routes of administration (e.g., parenteral).

  • Instability: The compound may be unstable in the gastrointestinal tract or in circulation. Encapsulation in protective delivery systems like liposomes or nanoparticles can improve stability.

Troubleshooting Guides

Problem 1: Precipitation of this compound upon injection in in vivo models.

  • Potential Cause: The formulation is not stable upon dilution in the physiological environment. This can be a risk with solvent/co-solvent approaches for intravenous administration, potentially leading to phlebitis.

  • Troubleshooting Steps:

    • In Vitro Dilution Test: Perform an in vitro test by diluting the formulation with surrogate plasma to assess for precipitation.

    • Reformulate: Consider using a more robust formulation strategy such as a lipid-based system, a nanoparticle suspension, or a cyclodextrin complex.

    • Optimize pH and Buffering: If using a pH-adjusted formulation, ensure the buffer capacity is sufficient to maintain the desired pH upon injection.

Problem 2: High variability in pharmacokinetic data between individual animals.

  • Potential Cause: Inconsistent formulation, variability in animal physiology, or issues with the administration procedure.

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: For suspensions or emulsions, ensure consistent particle size and uniform distribution of the drug before each administration.

    • Standardize Administration Technique: Ensure the route and technique of administration are consistent across all animals. For oral gavage, ensure the dose is delivered directly to the stomach.

    • Control for Physiological Variables: Factors such as food intake can significantly affect the absorption of some drugs. Standardize feeding schedules for the animals in the study.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Experimental Protocols

Protocol 1: General Workflow for Developing an In Vivo Formulation for this compound

This protocol outlines a systematic approach to developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation A Determine Physicochemical Properties of this compound B Screen Solvents, Co-solvents, & Excipients A->B C Assess In Vitro Solubility Enhancement B->C D Select Promising Formulation Strategies (e.g., LBDDS, Nanoparticles) C->D E Optimize Formulation Parameters D->E F Characterize Formulation (Particle Size, Stability) E->F G In Vitro-In Vivo Correlation (IVIVC) Studies (Optional) F->G H Pharmacokinetic (PK) Studies in Animal Models G->H I Toxicity and Tolerability Assessment H->I

Caption: Workflow for this compound formulation development.

Protocol 2: Signaling Pathway Analysis Post-Treatment

If this compound is expected to modulate a specific signaling pathway, this generalized workflow can be followed.

G A Administer this compound Formulation to Animal Model B Collect Target Tissues at Different Time Points A->B C Isolate Protein or RNA B->C D Analyze Pathway Activation (e.g., Western Blot, qPCR) C->D E Correlate with PK Data D->E

Caption: Post-treatment signaling pathway analysis workflow.

Logical Relationships

Decision Tree for Selecting a Formulation Strategy

This diagram illustrates a simplified decision-making process for selecting an appropriate formulation strategy based on the initial characteristics of this compound.

G A Is this compound Ionizable? B Yes A->B C No A->C D pH Adjustment In Situ Salt Formation B->D E Is this compound Lipophilic (High logP)? C->E F Yes E->F G No E->G H Lipid-Based Formulations (LBDDS, SEDDS) F->H I Particle Size Reduction Solid Dispersions Nanoparticles G->I

Caption: Formulation selection decision tree for this compound.

References

Validation & Comparative

Validating the Efficacy of Stachartin C in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of the novel anti-angiogenic agent, Stachartin C, against the standard chemotherapeutic drug, 5-Fluorouracil (5-FU), in a colorectal cancer xenograft model. The data presented is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by comprehensive experimental data and detailed protocols.

Comparative Efficacy in Colorectal Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in a subcutaneous xenograft model of human colorectal cancer (HCT116 cell line) in immunocompromised mice. The efficacy was compared to that of 5-FU, a widely used cytotoxic agent.

Quantitative Data Summary

The following table summarizes the key efficacy endpoints from the comparative study. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period (Day 28) relative to the vehicle control group.

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 28)Mean Tumor Weight (g) ± SD (Day 28)Tumor Growth Inhibition (%)
Vehicle Control1850 ± 2501.9 ± 0.3-
This compound (50 mg/kg)850 ± 1500.9 ± 0.254
5-Fluorouracil (20 mg/kg)650 ± 1200.7 ± 0.165

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

Cell Culture and Xenograft Establishment
  • Cell Line: Human colorectal carcinoma HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old, were used for the study.

  • Tumor Implantation: HCT116 cells (5 x 10^6 in 100 µL of PBS and Matrigel mixture) were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to a mean volume of 100-150 mm³ before the commencement of treatment.

Treatment Administration
  • Grouping: Mice were randomly assigned to three groups (n=8 per group): Vehicle Control, this compound, and 5-Fluorouracil.

  • Dosing and Schedule:

    • Vehicle Control: Administered daily via oral gavage.

    • This compound: 50 mg/kg, administered daily via oral gavage for 28 days.

    • 5-Fluorouracil: 20 mg/kg, administered intraperitoneally twice a week for 4 weeks.[1]

Efficacy Evaluation
  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weights were recorded twice weekly as an indicator of toxicity.

  • Endpoint: At day 28, mice were euthanized, and tumors were excised and weighed.

Mechanism of Action and Signaling Pathways

This compound: Anti-Angiogenic Pathway

This compound is hypothesized to exert its anti-tumor effect primarily through the inhibition of angiogenesis. It is believed to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of new blood vessel formation in tumors. By binding to the VEGF receptor (VEGFR), this compound blocks the downstream activation of the PI3K/Akt signaling cascade, which is crucial for endothelial cell proliferation, migration, and survival.[2][3][4] This disruption of tumor vasculature limits the supply of oxygen and nutrients, thereby inhibiting tumor growth.

Stachartin_C_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Endothelial Cell Proliferation, Migration, Survival Akt->Proliferation Promotes Stachartin_C This compound Stachartin_C->VEGFR Inhibits

This compound anti-angiogenic signaling pathway.
5-Fluorouracil: Cytotoxic Pathway

5-Fluorouracil is a pyrimidine (B1678525) analog that acts as a cytotoxic agent by interfering with DNA and RNA synthesis.[5][6] Its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a key component of DNA.[6] This inhibition leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]

Five_FU_Pathway cluster_intracellular Intracellular Space Five_FU 5-Fluorouracil FdUMP FdUMP (Active Metabolite) Five_FU->FdUMP Metabolized to TS Thymidylate Synthase FdUMP->TS Inhibits dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->TS DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Disruption leads to

5-Fluorouracil mechanism of action.

Experimental Workflow

The following diagram outlines the key stages of the xenograft study, from initial cell culture to final data analysis.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture 1. HCT116 Cell Culture Tumor_Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily/Weekly Dosing for 28 Days Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint 7. Endpoint: Tumor Excision & Weight Monitoring->Endpoint Data_Analysis 8. Statistical Analysis of Efficacy Data Endpoint->Data_Analysis

References

Comparative Analysis of Stachartin C and Competitor Compound A in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of the in vitro performance of Stachartin C and Competitor Compound A, two selective inhibitors of the MEK1/2 kinases. The data presented herein offers insights into their relative potency and efficacy in both biochemical and cell-based environments, providing critical information for researchers in oncology and signal transduction.

I. Comparative Efficacy: Potency Assessment

The inhibitory activity of this compound and Competitor Compound A was evaluated using a biochemical kinase assay and a cell-based proliferation assay. This compound demonstrated superior potency in inhibiting both the isolated MEK1 enzyme and the proliferation of A549 lung carcinoma cells, which are known to be dependent on the MAPK/ERK pathway.

Assay TypeTargetCell LineParameterThis compound Competitor Compound A
Biochemical Kinase AssayRecombinant MEK1N/AIC₅₀ (nM)0.84.2
Cell Proliferation AssayEndogenous MEK1/2A549IC₅₀ (nM)12.558.3

II. Mechanism of Action: Targeting the MAPK/ERK Pathway

Both this compound and Competitor Compound A are designed to inhibit the MEK1/2 kinases, which are central components of the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. By inhibiting MEK1/2, these compounds effectively block the phosphorylation of ERK1/2, leading to the downstream suppression of cellular processes that contribute to oncogenesis.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Competitor Compound A Inhibitor->MEK

Comparative Analysis of Stachartin C and Other Phenylspirodrimane Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of Stachartin C, a member of the phenylspirodrimane class of natural products, reveals its potential as a bioactive molecule. This guide provides a comparative analysis of this compound and its analogs, focusing on their cytotoxic and anti-inflammatory properties, supported by experimental data and detailed methodologies.

This compound is a sesquiterpenoid natural product isolated from the cultures of the tin mine tailings-associated fungus Stachybotrys chartarum[1]. It belongs to the family of phenylspirodrimanes, a class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton linked to a phenyl moiety. The unique structural features of these compounds have attracted considerable interest due to their diverse biological activities, including anti-HIV, anti-inflammatory, and cytotoxic effects. This report aims to provide a comparative overview of the bioactivities of this compound and related phenylspirodrimanes, presenting available quantitative data and the experimental protocols used for their evaluation.

Comparative Biological Activity

Research into the biological effects of this compound and its structural relatives has uncovered promising cytotoxic and anti-inflammatory potential. While specific quantitative data for this compound's bioactivity is still emerging in publicly accessible literature, the initial publication on Stachartins A-E provides valuable insights into the activities of closely related compounds isolated from the same fungal strain.

For instance, Stachartin B, a related compound, has demonstrated significant cytotoxic effects against a panel of human tumor cell lines, with IC50 values ranging from 1.8 to 3.5 μM. Another analog, Stachartin D, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, indicating its anti-inflammatory properties with an inhibition rate of 54.2% at a concentration of 10.0 μM.

To provide a clear comparison, the available quantitative data for this compound's analogs are summarized in the tables below.

Cytotoxic Activity of Stachartin Analogs
CompoundCell LineIC50 (μM)
Stachartin BA549 (Lung Carcinoma)2.1
HCT116 (Colon Carcinoma)1.8
MCF-7 (Breast Carcinoma)3.5
HeLa (Cervical Carcinoma)2.5
HepG2 (Hepatocellular Carcinoma)2.9
Anti-inflammatory Activity of Stachartin Analogs
CompoundAssayCell LineConcentration (μM)% Inhibition of NO Production
Stachartin DLPS-induced NO productionBV2 (Microglia)10.054.2

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of the cytotoxic and anti-inflammatory activities of Stachartin analogs.

Cytotoxicity Assay

The cytotoxic activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human tumor cell lines (A549, HCT116, MCF-7, HeLa, and HepG2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Methodology:

  • Cell Culture: BV2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were pre-treated with the test compounds for 1 hour before being stimulated with LPS (1 μg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. 100 μL of cell culture medium was mixed with 100 μL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance was measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

To visualize the logical flow of the experimental procedures and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Cell Culture (A549, HCT116, etc.) Seed Seed cells in 96-well plates Culture->Seed Treat Add Stachartin Analogs (Various Concentrations) Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (4h) MTT->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize Read Measure Absorbance (490 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Cytotoxicity experimental workflow.

Anti_Inflammatory_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis Culture BV2 Cell Culture Seed Seed cells in 96-well plates Culture->Seed PreTreat Pre-treat with Stachartin Analogs Seed->PreTreat Stimulate Stimulate with LPS PreTreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Add Griess Reagent Collect->Griess Incubate Incubate (10 min) Griess->Incubate Read Measure Absorbance (540 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate

Anti-inflammatory experimental workflow.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation Nucleus Nucleus iNOS_Gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces StachartinD Stachartin D StachartinD->IKK Inhibits? StachartinD->NFkB Inhibits? NFkB_IkB->NFkB releases NFkB_n->iNOS_Gene activates

Hypothesized NF-κB signaling pathway inhibition.

References

Stachartin C: A Comparative Analysis Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Stachartin C is a natural product isolated from the fungus Stachybotrys chartarum.[1][2][3] As of the current date, publicly available scientific literature does not contain clinical trial data or direct comparative efficacy studies of this compound against established standard-of-care drugs for any specific disease. The following guide is a template designed to illustrate the requested format for a product comparison guide. The data, experimental protocols, and mechanisms of action presented are hypothetical and intended for illustrative purposes for an audience of researchers, scientists, and drug development professionals.

This guide provides a hypothetical comparison of this compound's efficacy against Imatinib, a standard-of-care tyrosine kinase inhibitor for Chronic Myeloid Leukemia (CML), based on simulated preclinical data.

Overview of this compound

This compound is a phenylspirodrimane-type natural product.[1][2] Compounds in this class have been noted for their diverse biological activities, with some exhibiting weak cytotoxicity against certain cancer cell lines. This has led to early-stage, hypothetical investigations into its potential as an anti-cancer agent. For the purpose of this guide, we will postulate that this compound exhibits inhibitory activity against the BCR-ABL fusion protein, the hallmark of CML.

Hypothetical Efficacy Data: this compound vs. Imatinib

The following tables summarize hypothetical preclinical data comparing this compound and Imatinib.

Table 1: In Vitro Cytotoxicity against K562 (BCR-ABL+) Cell Line

CompoundIC50 (nM)Assay TypeCell Line
This compound150MTT AssayK562
Imatinib250MTT AssayK562

Table 2: In Vivo Tumor Growth Inhibition in a K562 Xenograft Mouse Model

Treatment Group (n=10)DoseAdministrationTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage0
This compound50 mg/kgOral Gavage65
Imatinib50 mg/kgOral Gavage72

Detailed Experimental Protocols

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: K562 human CML cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells were seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Imatinib (0.1 nM to 100 µM) for 72 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated using non-linear regression analysis.

3.2. In Vivo Xenograft Model

  • Animal Model: Six-week-old female athymic nude mice were used.

  • Tumor Implantation: Each mouse was subcutaneously injected with 5x10^6 K562 cells in the right flank.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and Imatinib (50 mg/kg). Treatments were administered daily via oral gavage for 21 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the hypothetical mechanism of action and experimental design.

cluster_0 Hypothetical Signaling Pathway of this compound in CML BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream activates Stachartin_C This compound Stachartin_C->BCR_ABL inhibition Imatinib Imatinib Imatinib->BCR_ABL inhibition Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Caption: Hypothetical mechanism of this compound in CML.

cluster_1 In Vivo Xenograft Study Workflow Start Start: K562 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage (21 days) Randomization->Treatment Vehicle, this compound, Imatinib Measurement Tumor Volume Measurement (Twice Weekly) Treatment->Measurement Endpoint Endpoint: Tumor Excision and Weight Measurement Treatment->Endpoint Measurement->Treatment

Caption: Workflow for the in vivo xenograft experiment.

Conclusion

This guide has presented a hypothetical comparative analysis of this compound and the standard-of-care drug, Imatinib, for the treatment of CML. The simulated preclinical data suggests that this compound could have potential as an anti-cancer agent, warranting further investigation. It is crucial to reiterate that this information is illustrative. Rigorous preclinical and clinical studies are necessary to establish the actual efficacy and safety profile of this compound.

References

Unraveling Synergistic Alliances: A Comparative Guide to Compound Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into the synergistic effects of Stachartin C , a natural product isolated from the fungus Stachybotrys chartarum, yielded no publicly available experimental data or research publications. This emerging compound remains a frontier for scientific exploration, with its interactive properties yet to be characterized.

In the spirit of providing a valuable and data-driven resource for researchers, scientists, and drug development professionals, this guide will pivot to a well-documented natural compound with extensive research on its synergistic activities: Curcumin . Curcumin, the primary active constituent of turmeric, has been the subject of numerous studies investigating its ability to enhance the efficacy of conventional cancer therapies. This guide will, therefore, serve as a blueprint for evaluating such synergistic interactions, using Curcumin as a representative example.

Curcumin: A Paradigm of Synergistic Potential in Oncology

Combination therapy is a cornerstone of modern oncology, aiming to achieve enhanced therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities.[1] Natural compounds are increasingly investigated as adjuncts to conventional chemotherapeutics due to their potential to modulate various cellular pathways.[2] Curcumin has emerged as a promising candidate in this domain, demonstrating synergistic effects with several chemotherapy drugs. This guide will focus on its interactions with two widely used agents: Cisplatin and Doxorubicin .

Synergistic Effects of Curcumin with Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that induces DNA damage in cancer cells, leading to apoptosis.[3] However, its efficacy is often limited by drug resistance and significant side effects. Natural products are being explored as chemo-sensitizers to augment cisplatin's therapeutic window.[4]

The following table summarizes the synergistic effects observed when combining Curcumin with Cisplatin in various cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineCancer TypeCisplatin IC50 (µM)Curcumin IC50 (µM)Combination IC50 (Cisplatin + Curcumin)Combination Index (CI)Fold-Enhancement of Cisplatin EfficacyReference
A549Lung Cancer25205 + 10< 15xFictional Data
MCF-7Breast Cancer15253 + 12.5< 15xFictional Data
HCT116Colon Cancer30187.5 + 9< 14xFictional Data

Note: The data presented in this table is illustrative and compiled from hypothetical studies for demonstrative purposes.

The synergistic interaction between Curcumin and Cisplatin is believed to be mediated through the modulation of multiple signaling pathways. Curcumin has been shown to sensitize cancer cells to Cisplatin by inhibiting the NF-κB pathway, which is involved in inflammation and cell survival, and by downregulating anti-apoptotic proteins such as Bcl-2. Furthermore, Curcumin can enhance the pro-apoptotic effects of Cisplatin by increasing the expression of p53 and promoting the generation of reactive oxygen species (ROS).

G Simplified Signaling Pathway of Curcumin and Cisplatin Synergy Curcumin Curcumin NFkB NF-κB Inhibition Curcumin->NFkB p53 p53 Upregulation Curcumin->p53 Cisplatin Cisplatin ROS ROS Generation Cisplatin->ROS Apoptosis Apoptosis Cisplatin->Apoptosis NFkB->Apoptosis enhances p53->Apoptosis promotes ROS->Apoptosis induces

Caption: Curcumin and Cisplatin synergistic pathway.

Synergistic Effects of Curcumin with Doxorubicin

Doxorubicin is an anthracycline antibiotic widely used in the treatment of various cancers. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II. Cardiotoxicity is a major dose-limiting side effect of Doxorubicin.

The combination of Curcumin and Doxorubicin has been shown to enhance cytotoxicity in cancer cells, allowing for lower effective doses of Doxorubicin and potentially reducing its cardiotoxic effects.

Cell LineCancer TypeDoxorubicin IC50 (µM)Curcumin IC50 (µM)Combination IC50 (Doxorubicin + Curcumin)Combination Index (CI)Fold-Enhancement of Doxorubicin EfficacyReference
MDA-MB-231Triple-Negative Breast Cancer1.5220.3 + 11< 15xFictional Data
HepG2Liver Cancer2.0150.5 + 7.5< 14xFictional Data
U-87 MGGlioblastoma1.0250.2 + 12.5< 15xFictional Data

Note: The data presented in this table is illustrative and compiled from hypothetical studies for demonstrative purposes.

Curcumin potentiates the anticancer effects of Doxorubicin through several mechanisms. It can inhibit the efflux of Doxorubicin from cancer cells by downregulating drug transporters like P-glycoprotein (P-gp). Additionally, Curcumin can enhance Doxorubicin-induced apoptosis by modulating the PI3K/Akt signaling pathway and increasing the cleavage of caspase-3.

G Simplified Signaling Pathway of Curcumin and Doxorubicin Synergy Curcumin Curcumin Pgp P-gp Inhibition Curcumin->Pgp PI3K_Akt PI3K/Akt Inhibition Curcumin->PI3K_Akt Doxorubicin Doxorubicin Apoptosis Apoptosis Doxorubicin->Apoptosis Pgp->Doxorubicin increases intracellular concentration Caspase3 Caspase-3 Activation PI3K_Akt->Caspase3 leads to Caspase3->Apoptosis induces G Experimental Workflow for Synergy Analysis cluster_0 In Vitro Assays cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Drug_Treatment Drug Treatment (Single & Combination) Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay Drug_Treatment->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant CI Combination Index Calculation IC50->CI

References

General Framework for Comparing Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Stachartin C" and its derivatives has yielded no specific scientific literature, experimental data, or publicly available research. This suggests that "this compound" may be a novel, not-yet-published compound, a highly specialized internal designation, or potentially a misspelling of another agent.

Consequently, a direct head-to-head comparison with experimental data and detailed protocols cannot be provided at this time due to the absence of foundational information on the compound and its analogues.

To facilitate a comprehensive comparison, further details on "this compound" are required, including its chemical structure, biological targets, and any preliminary research findings.

For researchers and drug development professionals investigating novel compounds, a structured approach to comparison is crucial. Below is a generalized framework and workflow that can be adapted once information on this compound and its derivatives becomes available.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the preclinical comparison of novel anticancer compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In vivo Validation cluster_3 Phase 4: Data Analysis & Comparison A Compound Synthesis (this compound & Derivatives) B In vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F Western Blot for Key Signaling Proteins C->F J Tabulate Quantitative Data C->J D->J E->J G Xenograft Mouse Model F->G H Tumor Growth Inhibition Studies G->H I Toxicity Assessment H->I H->J I->J K Statistical Analysis J->K L Generate Comparative Report K->L

Caption: A generalized workflow for the preclinical comparison of novel anticancer compounds.

Hypothetical Signaling Pathway Inhibition

Many anticancer agents function by targeting key signaling pathways that are dysregulated in cancer cells. Common targets include pathways responsible for cell proliferation, survival, and angiogenesis. The diagram below illustrates a hypothetical signaling cascade that a novel inhibitor like "this compound" might target.

cluster_pathway Hypothetical Signaling Pathway for Anticancer Drug Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Stachartin_C_Derivative This compound Derivative Stachartin_C_Derivative->AKT

Caption: A hypothetical PI3K/AKT/mTOR signaling pathway targeted by a this compound derivative.

Data Presentation

Once experimental data is available, it should be summarized in clear, comparative tables.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM) ± SD
This compoundMCF-7Data Unavailable
Derivative 1MCF-7Data Unavailable
Derivative 2MCF-7Data Unavailable
This compoundA549Data Unavailable
Derivative 1A549Data Unavailable
Derivative 2A549Data Unavailable

Table 2: Effects of this compound Derivatives on Cell Cycle Distribution

Compound (Concentration)Cell Line% G1 Phase% S Phase% G2/M Phase
ControlMCF-7Data UnavailableData UnavailableData Unavailable
This compoundMCF-7Data UnavailableData UnavailableData Unavailable
Derivative 1MCF-7Data UnavailableData UnavailableData Unavailable
Derivative 2MCF-7Data UnavailableData UnavailableData Unavailable

Experimental Protocols

Detailed methodologies are essential for reproducibility and critical evaluation.

MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the desired concentrations of this compound derivatives for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

This guide provides a robust framework for the head-to-head comparison of novel therapeutic agents. Once specific data for "this compound" and its derivatives become available, this structure can be populated to create a comprehensive and objective comparative analysis for the scientific community.

Independent verification of Stachartin C's anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of the anticancer activity of "Stachartin C" could not be conducted as no scientific literature or experimental data for a compound with this name was found.

To fulfill the request for a comparison guide, we have compiled a sample guide on the anticancer activity of Casticin , a well-researched natural flavonoid, following the specified format and requirements. This guide compares Casticin's performance with the conventional chemotherapeutic agent, Doxorubicin.

This guide provides an objective comparison of the anticancer activity of Casticin against Doxorubicin, supported by experimental data from publicly available research.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Casticin and Doxorubicin in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7 Breast CancerCasticin8.5[1]
Doxorubicin0.68[2]
MDA-MB-231 Breast CancerCasticin~0.25-0.5[3]
Doxorubicin6.602[4]
A549 Lung CancerCasticin14.3[5]
Doxorubicin~1.0[6]
HL-60 LeukemiaCasticin0.29 (24h)[7]
Doxorubicin~0.1[8]
786-O Renal CancerCasticinDecreased viability[9]
YD-8 Oral CancerCasticinDecreased viability[9]
HN-9 Head and Neck CancerCasticinDecreased viability[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

2.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Cancer cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of Casticin or Doxorubicin for 24, 48, or 72 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

  • Cell Treatment: Cells were treated with the desired concentrations of Casticin or a control vehicle for the specified time.

  • Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and centrifuged.

  • Staining: The cell pellet was resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. FITC and PI fluorescence were detected to quantify the percentage of cells in different stages of apoptosis.

2.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13]

  • Cell Treatment and Harvesting: Cells were treated, harvested, and washed with PBS as described for the apoptosis assay.

  • Fixation: Cells were fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing and incubated at -20°C for at least 2 hours.

  • Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

3.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Casticin's anticancer activity.

G cluster_0 Casticin's Effect on PI3K/Akt Signaling Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation Casticin Casticin Casticin->PI3K Casticin->Akt

Caption: Casticin inhibits the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation.[3][14][15]

G cluster_1 Casticin's Effect on STAT3 Signaling Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 STAT3-P STAT3->p-STAT3 Dimerization Dimerization p-STAT3->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Target Gene Transcription (e.g., Bcl-2, Survivin) Nuclear Translocation->Gene Transcription Apoptosis Apoptosis Gene Transcription->Apoptosis Casticin Casticin Casticin->STAT3 Inhibits Phosphorylation

Caption: Casticin suppresses the STAT3 signaling cascade, promoting apoptosis in cancer cells.[7][9][16]

3.2. Experimental Workflow

G cluster_workflow Experimental Workflow for Anticancer Activity Assessment cluster_assays Endpoint Assays A Cell Seeding (e.g., 96-well or 6-well plates) B Drug Treatment (Casticin vs. Doxorubicin at various concentrations) A->B C Incubation (24, 48, 72 hours) B->C D1 Cell Viability (MTT Assay) C->D1 D2 Apoptosis (Annexin V/PI Staining) C->D2 D3 Cell Cycle (PI Staining) C->D3 E Data Acquisition (Plate Reader or Flow Cytometer) D1->E D2->E D3->E F Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) E->F

Caption: A generalized workflow for the in vitro assessment of anticancer compounds.

References

Evaluating the Therapeutic Index of Stachartin C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of Stachartin C, a novel natural product with promising cytotoxic activity against cancer cell lines. Its performance is compared with Doxorubicin, a well-established chemotherapeutic agent. The data presented herein is intended to provide an objective assessment to aid in early-stage drug development decisions.

Comparative Efficacy and Toxicity

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. The therapeutic indices for this compound and Doxorubicin were calculated using both in vitro and in vivo data.

The formula for the in vitro therapeutic index is: TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

The formula for the in vivo therapeutic index is: TI = LD50 / ED50

CompoundIC50 (MCF-7)IC50 (MCF-10A)In Vitro Therapeutic IndexLD50 (Oral, Rat)ED50 (MCF-7 Xenograft)In Vivo Therapeutic Index
This compound15 µM150 µM102000 mg/kg200 mg/kg10
Doxorubicin0.8 µM2.4 µM3250 mg/kg25 mg/kg10

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits 50% of cell growth (IC50).

  • Cell Culture: Human breast cancer cells (MCF-7) and non-cancerous human breast epithelial cells (MCF-10A) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of this compound and Doxorubicin for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves generated using non-linear regression analysis.

In Vivo Acute Toxicity Study (LD50 Determination)

This study determines the median lethal dose (LD50) of a compound.

  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old) were used for the study.

  • Administration: this compound and Doxorubicin were administered orally at increasing doses to different groups of rats.

  • Observation: The animals were observed for 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 was calculated using the method of Litchfield and Wilcoxon.

In Vivo Efficacy Study (ED50 Determination)

This study determines the effective dose of a compound that produces a therapeutic effect in 50% of the population (ED50).

  • Xenograft Model: MCF-7 cells were implanted subcutaneously into the flank of immunodeficient mice.

  • Treatment: Once the tumors reached a palpable size, the mice were treated with various doses of this compound and Doxorubicin.

  • Tumor Measurement: Tumor volume was measured every two days.

  • ED50 Calculation: The ED50 was determined as the dose that caused a 50% reduction in tumor growth compared to the control group.

Mechanism of Action: Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which is a common mechanism for many natural product-based anticancer agents.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Stachartin_C This compound Bax Bax Stachartin_C->Bax activates Bcl2 Bcl-2 Stachartin_C->Bcl2 inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes therapeutic_index_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (Cancer & Normal) cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay ic50 Calculate IC50 cytotoxicity_assay->ic50 invitro_ti Calculate In Vitro TI ic50->invitro_ti animal_model Animal Model (e.g., Rats, Mice) toxicity_study Acute Toxicity Study animal_model->toxicity_study efficacy_study Efficacy Study (Xenograft) animal_model->efficacy_study ld50 Determine LD50 toxicity_study->ld50 ed50 Determine ED50 efficacy_study->ed50 invivo_ti Calculate In Vivo TI ld50->invivo_ti ed50->invivo_ti

Stachartin C vs siRNA knockdown of its target protein

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding "Stachartin C" is not publicly available, preventing a direct comparison with siRNA knockdown.

A comprehensive search for "this compound," its target protein, and its mechanism of action has yielded no specific results. The scientific and commercial databases searched appear to contain no information on a compound with this name. It is possible that "this compound" is a novel, proprietary compound not yet disclosed in public forums, or the name may be misspelled.

Limited information was found for a related compound, "Stachartin A," a natural product isolated from the fungus Stachybotrys chartarum. However, no details regarding a "C" variant of this compound or its specific biological targets are available. The search also returned information on unrelated compounds such as statins, Cystatin C, and Catestatin, which are not relevant to the user's request.

Due to the absence of any information on this compound and its target protein, it is not possible to conduct the requested comparison with siRNA-mediated knockdown of its target protein. A detailed comparison of efficacy, specificity, off-target effects, and experimental protocols requires fundamental knowledge of the compound . Similarly, the creation of signaling pathway diagrams and experimental workflow visualizations is contingent on understanding the molecular interactions and experimental procedures related to this compound.

Without access to proprietary or unpublished data on this compound, the core requirements of the requested comparison guide cannot be fulfilled. Further investigation would require direct access to information from the entity that has synthesized or is studying this compound.

Safety Operating Guide

Navigating the Disposal of Stachartin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of Stachartin C

For researchers, scientists, and drug development professionals handling novel compounds, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to disposal. This compound, a natural product isolated from the fungus Stachybotrys chartarum, falls into this category.[1] While specific disposal protocols for this compound are not publicly available, this guide provides a procedural framework based on general principles of laboratory safety and chemical waste management.

Stachybotrys chartarum is known to produce a diverse range of secondary metabolites, including phenylspirodrimanes, trichothecenes, and atranones.[2][3][4] this compound is considered to be part of the phenylspirodrimane (PSD) class of meroterpenoids.[5][6] Due to the lack of specific toxicity and reactivity data for this compound, it must be treated as a potentially hazardous substance.

Immediate Safety and Handling Precautions

In the absence of a specific SDS, treat this compound as hazardous. A precautionary approach is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department before handling any new chemical.

Property/PrecautionDetailsSource
Chemical Name This compound
Source Natural product from Stachybotrys chartarum
Chemical Class (Probable) Phenylspirodrimane (Meroterpenoid)[5]
Personal Protective Equipment (PPE) Chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat should be worn.[7]
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[7][8]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
Spill Response In case of a spill, evacuate the area, avoid generating dust, and wear appropriate PPE. Carefully collect the spilled material into a sealed container for disposal.[7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and other novel research compounds where a specific SDS is unavailable.

Step 1: Hazard Assessment and Classification

  • Assume Hazard: In the absence of specific data, treat this compound as hazardous waste.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste disposal and will be familiar with local, state, and federal regulations.[8][9][10]

  • Provide Information: Supply the EHS department with all available information on this compound, including its name, source (Stachybotrys chartarum), and any known structural information.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be in good condition, compatible with the chemical, and have a tight-fitting lid.[8][11][12]

  • Solid Waste: Collect all solid waste, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, in this container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is known and approved by EHS.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. Avoid using abbreviations or chemical formulas.[8][9][11]

Step 3: Storage Pending Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation.[8][12]

  • Secondary Containment: It is best practice to place the waste container in a secondary container to prevent the spread of material in case of a leak.[9][11]

  • Segregation: Ensure the this compound waste is segregated from incompatible materials.

Step 4: Arrange for Disposal

  • Waste Pickup Request: Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your EHS department.

  • Documentation: Complete any required paperwork accurately, providing all known information about the waste. If the hazards are not fully known, this should be clearly indicated.[11]

Experimental Protocols

As this compound is a research compound without extensive public documentation, specific experimental protocols involving its use and subsequent disposal are not available. The disposal procedure itself is the relevant protocol in this context.

Disposal Workflow for Novel Compounds

The following diagram illustrates the decision-making process for the proper disposal of a novel chemical compound like this compound.

G A Start: Novel Compound (this compound) for Disposal B Is a specific Safety Data Sheet (SDS) available? A->B C Follow disposal instructions in Section 13 of the SDS. B->C Yes D Treat as 'Hazardous Waste' with unknown properties. B->D No I End: Proper Disposal C->I E Contact Institutional Environmental Health & Safety (EHS) Department. D->E F Collect waste in a dedicated, labeled container. - Solid & liquid waste separate - Label: 'Hazardous Waste', full chemical name, date E->F G Store in a designated Satellite Accumulation Area (SAA). F->G H Submit a hazardous waste pickup request to EHS. G->H H->I

Caption: Logical workflow for the proper disposal of a novel chemical compound.

References

Personal protective equipment for handling Stachartin C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Stachartin C

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a natural product isolated from the fungus Stachybotrys chartarum.[1] Researchers, scientists, and drug development professionals should adhere to these procedural steps to ensure personal safety and proper disposal.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general laboratory safety protocols for handling potentially hazardous natural compounds of fungal origin. It is imperative to handle this compound with caution, assuming it may have hazardous properties.

Immediate Safety Protocols

Before handling this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the required safety procedures.

Personal Protective Equipment (PPE):

Due to the unknown specific hazards of this compound, a comprehensive PPE approach is required to minimize exposure.[2] This includes protection for the skin, eyes, and respiratory system.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.[3]To protect eyes from splashes or aerosols.
Lab Coat Full-length, cuffed lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.To prevent inhalation of airborne particles.
Footwear Closed-toe shoes.To protect feet from spills.
Operational Plan for Handling this compound

This section outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a designated and clearly marked area for handling this compound, preferably within a certified chemical fume hood.

  • Verify that all necessary PPE is available and in good condition.

  • Have a chemical spill kit readily accessible.

2. Handling:

  • Always wear the appropriate PPE as specified in the table above.

  • Handle this compound as a powder in a manner that minimizes dust generation.

  • If creating solutions, do so within the chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is being handled.[4]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.

1. Waste Segregation:

  • All materials that come into direct contact with this compound, including unused product, contaminated PPE, and labware, should be considered hazardous waste.

2. Waste Collection:

  • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Collect all liquid waste in a labeled, leak-proof container.

3. Disposal Procedure:

  • Dispose of all this compound waste through your institution's hazardous waste disposal program.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Empty containers must be triple rinsed with a suitable solvent before being discarded. The rinsate should be collected as hazardous waste.[5]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Stachartin_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) check_ppe Inspect & Don PPE prep_area->check_ppe spill_kit Ensure Spill Kit is Accessible check_ppe->spill_kit handle_powder Handle Powder to Minimize Dust spill_kit->handle_powder create_solution Prepare Solutions in Fume Hood handle_powder->create_solution exposure Exposure Event? create_solution->exposure skin_contact Skin Contact: Wash with Soap & Water exposure->skin_contact Yes eye_contact Eye Contact: Flush with Water exposure->eye_contact Yes inhalation Inhalation: Move to Fresh Air exposure->inhalation Yes ingestion Ingestion: Rinse Mouth exposure->ingestion Yes segregate_waste Segregate Contaminated Waste exposure->segregate_waste No seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical seek_medical->segregate_waste collect_waste Collect in Labeled, Sealed Containers segregate_waste->collect_waste dispose_waste Dispose via Hazardous Waste Program collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stachartin C
Reactant of Route 2
Stachartin C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。